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Benzaldehyde oxime

Cat. No.: B8816772
M. Wt: 121.14 g/mol
InChI Key: VTWKXBJHBHYJBI-UHFFFAOYSA-N
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Description

Significance and Research Landscape of Oxime Chemistry

Oxime chemistry is a vital and expansive field within organic synthesis, offering a diverse range of compounds with wide-ranging applications. numberanalytics.com The significance of oximes stems from their role as versatile intermediates, crucial for the synthesis of complex molecules in sectors such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com Oximes are foundational in the production of various nitrogen-containing compounds, including amides, amines, and nitriles. numberanalytics.comontosight.ai

The research landscape for oximes is broad, encompassing several key areas:

Pharmaceuticals: Oxime derivatives are investigated for numerous biological activities, including potential antiviral, antibacterial, and anticancer properties. ontosight.ai They are also used as precursors in the synthesis of certain antibiotics and antiviral agents. numberanalytics.com

Agrochemicals: In crop protection, the oxime moiety is a key component in compounds with herbicidal, fungicidal, and insecticidal activity. nih.gov Many oxime compounds exhibit low toxicity and low residue, making them valuable in agriculture. google.com

Industrial Chemistry: A prominent industrial application of oxime chemistry is the Beckmann rearrangement of cyclohexanone (B45756) oxime to produce ε-caprolactam, the precursor to Nylon-6. nbu.ac.in

Supramolecular Chemistry: The oxime functional group is pivotal in crystal engineering and the development of new materials due to its ability to form robust hydrogen bonds. researchgate.netrsc.org

Analytical Chemistry: The ability of oximes to form complexes with metal ions allows for their use in the detection and quantification of these ions. ontosight.ai

Historical Context of Benzaldehyde (B42025) Oxime Investigation

The study of oximes dates back to the late 19th century. numberanalytics.com The formation of these compounds was intensively studied as early as 1882 by Meyer and Janny. nih.gov This foundational work laid the groundwork for understanding the reaction between aldehydes or ketones with hydroxylamine (B1172632) to produce oximes. ontosight.ainih.gov The term "oxime" itself, a portmanteau of "oxygen" and "imine," was established in the early 1900s. testbook.com

The investigation into the reaction mechanisms and kinetics gained significant momentum in the mid-20th century, with seminal studies on the formation and hydrolysis of related compounds providing deep insights. nih.gov These historical investigations established the fundamental principles of oxime formation, a condensation reaction where the carbonyl group of an aldehyde or ketone reacts with hydroxylamine, eliminating a water molecule. ontosight.ainih.gov Benzaldehyde oxime, as a primary aromatic aldoxime, has been a model compound in many of these fundamental studies, helping to elucidate the stereochemistry and reactivity of this important class of compounds. orientjchem.org

Structural Versatility of this compound Derivatives in Advanced Chemical Synthesis

This compound is a structurally versatile building block in organic synthesis, primarily due to the reactivity of the oxime functional group and the presence of stereoisomers. wikipedia.orgontosight.ai

Stereoisomerism: Due to restricted rotation around the carbon-nitrogen double bond, this compound exists as two stereoisomers: (Z)-benzaldehyde oxime and (E)-benzaldehyde oxime. ontosight.ai The 'Z' isomer has the hydroxyl (-OH) group and the phenyl group on the same side of the C=N double bond, while the 'E' isomer has them on opposite sides. ontosight.ai The ratio of these isomers can be influenced by reaction conditions such as temperature. wikipedia.orgresearchgate.net For instance, the synthesis from benzaldehyde and hydroxylamine hydrochloride in methanol (B129727) at room temperature yields predominantly the Z-isomer (82%) along with a smaller amount of the E-isomer (9%). wikipedia.orgchemicalbook.com

Key Synthetic Transformations: this compound serves as a precursor to a variety of other functional groups and heterocyclic systems.

Beckmann Rearrangement: Under the influence of acid catalysts or nickel salts, this compound undergoes a Beckmann rearrangement to form benzamide. wikipedia.org This reaction is a cornerstone transformation in oxime chemistry.

Dehydration to Nitriles: The dehydration of this compound provides a direct route to benzonitrile (B105546). wikipedia.org

Hydrolysis: The oxime can be hydrolyzed back to its parent aldehyde, benzaldehyde, making it a useful protecting group for carbonyls. wikipedia.org

Synthesis of Heterocycles: It is a key intermediate in the synthesis of various heterocyclic compounds. For example, it is used to prepare Δ2-isoxazoline derivatives and potent 1,2,4-oxadiazole (B8745197) inhibitors. chemicalbook.com

Formation of Benzohydroximoyl Chloride: Reaction with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) converts this compound into benzohydroximoyl chloride, a useful synthetic intermediate. wikipedia.orgchemicalbook.com

The tables below provide a summary of synthesis methods and the diverse reactivity of this compound.

Interactive Data Tables

Table 1: Synthesis of this compound - Selected Methods

ReactantsCatalyst/ConditionsProduct(s) & YieldReference(s)
Benzaldehyde, Hydroxylamine HydrochlorideBase, Methanol, Room Temperature82% (Z)-isomer, 9% (E)-isomer wikipedia.orgchemicalbook.com
Benzaldehyde, NH₂OH·HClOxalic Acid, CH₃CN, Reflux (60 min)95% yield (isomer ratio not specified) orientjchem.org
Substituted Benzaldehyde, Hydroxylamine HydrochlorideAlkaline Compound (e.g., Na₂CO₃), Microwave (3-15 min)High yield (e.g., 93% for 2,4-dichlorobenzaldehyde (B42875) oxime) google.com

Table 2: Synthetic Utility of this compound

Reaction TypeReagent(s)/CatalystProductReference(s)
Beckmann RearrangementNickel salts or BODIPY (photocatalyst)Benzamide wikipedia.org
DehydrationHeat/Dehydrating agentBenzonitrile wikipedia.org
HydrolysisAcid/WaterBenzaldehyde wikipedia.org
ChlorinationN-Chlorosuccinimide (NCS) in DMFBenzohydroximoyl chloride wikipedia.orgchemicalbook.com
Reaction with ThiocarbonylsThiobenzoyl chlorideBenzonitrile, Biphenyl, Dibenzoyl disulphide rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B8816772 Benzaldehyde oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

N-benzylidenehydroxylamine

InChI

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H

InChI Key

VTWKXBJHBHYJBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NO

physical_description

Liquid;  [Alfa Aesar MSDS]

vapor_pressure

0.0041 [mmHg]

Origin of Product

United States

Synthesis Methodologies and Advanced Derivatization Strategies of Benzaldehyde Oxime

Conventional and Optimized Synthetic Routes to Benzaldehyde (B42025) Oxime

The synthesis of benzaldehyde oxime, a compound with the formula C₆H₅CH=NOH, is a fundamental transformation in organic chemistry. Various methods have been developed, ranging from traditional condensation reactions to more modern, efficient protocols.

Condensation Reactions with Hydroxylamine (B1172632) Hydrochloride

The most common and well-established method for preparing this compound is the condensation reaction between benzaldehyde and hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. wikipedia.orgprepchem.com The base is crucial as it neutralizes the hydrochloric acid, liberating the free hydroxylamine, which then acts as a nucleophile. asianpubs.org The reaction proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of benzaldehyde, followed by dehydration to form the oxime.

The reaction typically involves mixing benzaldehyde, hydroxylamine hydrochloride, and a base such as sodium hydroxide (B78521) or sodium carbonate. prepchem.comasianpubs.org The reaction can be carried out in an aqueous or alcoholic medium. For instance, one procedure involves mixing benzaldehyde with an aqueous solution of sodium hydroxide and then adding hydroxylamine hydrochloride in portions. prepchem.com After the reaction, the product can be isolated by extraction with an organic solvent like ether. prepchem.com The reaction of benzaldehyde with hydroxylamine hydrochloride at room temperature in methanol (B129727) has been reported to yield a mixture of 82% Z-isomer and 9% E-isomer. wikipedia.org

Influence of Solvents and Catalysts on Oximation Efficiency

The choice of solvent and catalyst significantly impacts the efficiency of the oximation reaction, influencing reaction time, yield, and in some cases, the stereoselectivity of the product.

Solvents: The reaction can be performed in various solvents, including water, ethanol (B145695), methanol, and acetonitrile (B52724). wikipedia.orgrsc.orgorientjchem.org The use of a 3:1 mixture of water and ethanol has been described for the synthesis of various oximes, yielding quantitative results. rsc.org In another study, acetonitrile was found to be an effective solvent when using oxalic acid as a catalyst, leading to excellent yields of this compound. orientjchem.org The choice of solvent can also affect the work-up procedure. For example, when the reaction is carried out in an aqueous medium, the product is often extracted with an organic solvent. prepchem.comrsc.org The use of polar solvents like methanol can lead to good yields. ias.ac.in However, the formation of propyl-oximes was found to be reduced in methanol or ethanol compared to hexane (B92381), suggesting that solvent polarity can interfere with the reaction in some cases. researchgate.net

Catalysts: While the oximation reaction can proceed with only a base to free the hydroxylamine, various catalysts can enhance the reaction rate and yield. numberanalytics.com Both acid and base catalysts are commonly employed. ijprajournal.com

Base Catalysis: Bases like sodium carbonate and sodium hydroxide are essential for neutralizing the HCl in hydroxylamine hydrochloride. prepchem.comasianpubs.org The amount of base can be optimized; for instance, a molar ratio of 1:1:1.5 for 3-chlorobenzaldehyde (B42229), NH₂OH·HCl, and Na₂CO₃, respectively, gave a 95% yield. asianpubs.org

Acid Catalysis: Acids such as oxalic acid have been shown to be effective catalysts. In the presence of oxalic acid, the oximation of benzaldehyde in acetonitrile under reflux conditions was completed in 60 minutes with a 95% yield. orientjchem.org Heteropoly acids like AlPW₁₂O₄₀ and AlPMo₁₂O₄₀ have also been used as effective, environmentally benign catalysts for the synthesis of aldoximes under solvent-free conditions, offering high yields and short reaction times. asianpubs.org

Other Catalysts: A variety of other catalytic systems have been explored. For example, nano Fe₃O₄ has been used as a magnetically recoverable catalyst for the solvent-free synthesis of oximes in high yields. researchgate.net Bismuth(III) oxide (Bi₂O₃) has also been demonstrated as an effective catalyst under solvent-free grinding conditions. nih.gov

The following table summarizes the effect of different catalysts on the synthesis of this compound:

CatalystSolventReaction TimeYield (%)Reference
Oxalic AcidAcetonitrile60 min95 orientjchem.org
Sodium CarbonateGrinding (Solvent-free)2 min95 asianpubs.org
AlPW₁₂O₄₀Solvent-freeSeveral minutesHigh asianpubs.org
Nano Fe₃O₄Solvent-free20 minHigh researchgate.net
Bismuth(III) OxideGrinding (Solvent-free)Not specifiedExcellent nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis (MAS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This "green" chemistry approach has been successfully applied to the synthesis of this compound and its derivatives. google.com

In a typical microwave-assisted procedure, substituted benzaldehyde, hydroxylamine hydrochloride, and a base (like anhydrous sodium carbonate or sodium acetate) are dissolved in an organic solvent such as ethanol or methanol and subjected to microwave irradiation. google.com The reaction time is significantly reduced, often to just a few minutes. For example, a patented method describes the synthesis of substituted benzaldehyde oximes in a microwave reactor with reaction times of 3-15 minutes at a power of 200-300W and a temperature of 70-110°C, resulting in high yields. google.com

One specific protocol for the synthesis of 4-(3-Hydroxy-3-methylbut-1-ynyl)this compound involves microwave irradiation at 90°C and 300W for 5 minutes in ethanol, achieving a near-quantitative conversion of 90–95%. This is a significant improvement over the conventional reflux method which takes 4 hours.

The advantages of microwave-assisted synthesis are highlighted in the following comparative table:

ParameterConventional MethodMicrowave MethodReference
Reaction Time4 hours5 minutes
Temperature~78°C (reflux)90°C
Yield85–90%90–95%
Energy InputHighLow

Green Chemistry Approaches in this compound Production

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, and the synthesis of this compound is no exception. ijprajournal.com Green chemistry approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One prominent green technique is solvent-free synthesis , often performed by grinding the reactants together at room temperature. nih.gov This method, also known as mechanochemistry, can lead to high yields in a short amount of time without the need for organic solvents. asianpubs.org For instance, grinding a mixture of an aldehyde, hydroxylamine hydrochloride, and sodium carbonate can produce the corresponding oxime in high yield. asianpubs.org The use of catalysts like Bi₂O₃ under grinding conditions further enhances the efficiency of this solvent-free approach. nih.gov

The use of water as a solvent is another key aspect of green chemistry. ias.ac.in Research has shown that using mineral water, which contains natural salts like carbonates and sulphates, can accelerate the reaction and lead to higher yields compared to pure water, even without an external catalyst. ias.ac.in This method is both economical and environmentally benign.

Microwave-assisted synthesis , as discussed in the previous section, is also considered a green chemistry approach due to its energy efficiency and reduced reaction times. mdpi.comgoogle.com Furthermore, the use of natural acid catalysts, such as those found in citrus fruit juice or certain plant extracts, is being explored as an alternative to conventional acid catalysts. ijprajournal.com

Synthesis of Substituted Benzaldehyde Oximes

The synthesis of substituted benzaldehyde oximes allows for the introduction of various functional groups onto the aromatic ring, leading to a wide range of compounds with diverse chemical properties and potential applications.

Aromatic Ring Functionalization Strategies

The functionalization of the aromatic ring in benzaldehyde can be achieved either before or after the formation of the oxime group.

Synthesis from Substituted Benzaldehydes: The most straightforward approach is to start with a commercially available or previously synthesized substituted benzaldehyde and then perform the oximation reaction as described in the preceding sections. This method has been used to prepare a variety of substituted benzaldehyde oximes, including those with chloro, methoxy (B1213986), and methyl groups. asianpubs.orggoogle.com For example, o-methoxybenzaldehyde and p-tolualdehyde have been converted to their respective oximes in high yields using microwave-assisted synthesis. google.com Similarly, 3-chlorobenzaldehyde has been efficiently converted to its oxime via a grinding method. asianpubs.org

The development of C(sp²)–H functionalization strategies using transient directing groups has also expanded the possibilities for modifying benzaldehydes. acs.org These methods allow for the direct introduction of various substituents, such as aryl, chloro, bromo, and amido groups, at the ortho-position of the benzaldehyde ring. acs.org

The following table lists some examples of substituted benzaldehyde oximes and their synthesis methods:

Substituted this compoundPrecursorSynthesis MethodYield (%)Reference
o-Methoxythis compoundo-MethoxybenzaldehydeMicrowave-assisted79.1 google.com
p-Tolualdehyde oximep-TolualdehydeMicrowave-assisted83.0 google.com
3-Chlorobenzaldoxime3-ChlorobenzaldehydeGrinding95 asianpubs.org
4-Nitrobenzaldehyde (B150856) oxime4-NitrobenzaldehydeIn mineral water/methanol99 ias.ac.in
4-Hydroxybenzaldehyde (B117250) oxime4-HydroxybenzaldehydeIn mineral water/methanol80 ias.ac.in

Impact of Substituent Electronic Properties on Synthetic Outcomes

The electronic properties of substituents on the benzene (B151609) ring of this compound significantly influence the course and products of its reactions. The nature of these substituents, whether electron-donating or electron-withdrawing, can alter the reactivity of the oxime group and the stability of reaction intermediates.

In photosensitized reactions, the presence of electron-accepting substituents on the benzene ring favors the formation of nitrile products. nih.gov This is attributed to the stabilization of the intermediate iminoyl radical. nih.gov Conversely, in the synthesis of 2,4-dihydroxybenzaldehyde (B120756) oxime metal complexes, electron-withdrawing substituents on the ligand lower the pKa of the phenolic proton, thereby increasing the extractive efficacy of the resulting complex. core.ac.uk The steric hindrance and hydrogen bonding capabilities of these substituents also play a crucial role in determining the strength and stability of the final product. core.ac.uk

Furthermore, in the context of photoinduced electron-transfer reactions, benzaldehyde oximes with substituents that result in an oxidation potential below 2.0 V tend to react via an electron-transfer mechanism. nih.gov For those with oxidation potentials above this threshold, a hydrogen atom transfer mechanism is more likely. nih.gov The formation of aldehydes versus nitriles is also dictated by these electronic effects, with electron-accepting groups promoting nitrile formation. nih.gov

Formation of this compound Ethers

The synthesis of this compound ethers is a key transformation, yielding compounds with applications in various fields. These derivatives are typically prepared through the alkylation of the oxime's hydroxyl group.

One-Pot Synthesis Approaches

One-pot synthesis offers an efficient and straightforward route to this compound ethers, combining the formation of the oxime and its subsequent etherification in a single procedural step. A notable method involves the reaction of benzaldehyde, a hydroxylamine salt, potassium hydroxide, and an alkyl halide in an aqueous dimethyl sulfoxide (B87167) (DMSO) solution. tandfonline.comresearchgate.net This approach is characterized by high yields (80-96%) and short reaction times (15-50 minutes). tandfonline.comresearchgate.net The reaction is exothermic, with the addition of potassium hydroxide raising the temperature to 80–100°C. tandfonline.com

Alternative one-pot procedures have also been developed. For instance, α,β-unsaturated aldoxime ethers can be synthesized from cinnamaldehyde (B126680) or crotonaldehyde, hydroxylamine hydrochloride, and an alkyl bromide in tetrahydrofuran (B95107) (THF) with anhydrous potassium carbonate as the base, achieving yields of 75-82% within an hour. jocpr.com Another approach utilizes a visible-light-mediated multicomponent reaction of aldehydes, anilines, and N-hydroxyphthalimide esters, catalyzed by eosin (B541160) Y, to produce a wide range of oxime esters under mild conditions. nih.gov

Synthesis of this compound Esters

This compound esters are another important class of derivatives with diverse applications. These compounds are typically synthesized through the esterification of the oxime's hydroxyl group with a carboxylic acid or its derivative.

A common method involves the reaction of this compound with an acid chloride in the presence of a base like triethylamine. tandfonline.com This approach has been used to synthesize a series of oxime esters from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime. tandfonline.com Another strategy is the visible-light-mediated one-pot multicomponent reaction of an aldehyde, an aniline (B41778), and an N-hydroxyphthalimide ester, which provides an efficient route to various oxime esters. nih.gov This method has been successfully applied to a gram-scale synthesis, yielding the target oxime ester in 83% yield. nih.gov

Novel oxime esters have also been synthesized using 4-nitrobenzaldehyde and 9,10-anthraquinone-2-carboxaldehyde as templates. arkat-usa.org In these syntheses, the esterification was achieved with various aroyl chlorides as well as isobutanoyl and 2-phenylpropanoyl chlorides. arkat-usa.org For the synthesis involving 2-phenylpropanoic acid, a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane (B109758) was found to be effective. arkat-usa.org

Polymerization Reactions Involving this compound Moieties

The oxime functional group can be incorporated into polymer backbones through "oxime click chemistry," a highly efficient step-growth polymerization method. This reaction occurs between a bis-hydroxylamine and a dialdehyde (B1249045) monomer, forming oxime linkages. rsc.org

This polymerization can proceed rapidly under benign conditions, even without a catalyst or heat. For example, the reaction between propane-1,3-bishydroxylamine and di-benzaldehyde tetraethylene glycol can yield a 12 kDa polymer after four hours at room temperature. rsc.org The efficiency of the reaction can be significantly enhanced by the use of a catalyst, such as aniline, and by adjusting the temperature. With 40 mol% aniline as a catalyst, a 35 kDa polymer can be synthesized in just 5 minutes at 60°C, and a 32 kDa polymer can be obtained in under 13 minutes at room temperature. rsc.org The progress of the polymerization can be monitored by ¹H-NMR spectroscopy, observing the disappearance of the aldehyde and hydroxylamine peaks and the appearance of a strong oxime peak. rsc.org

Synthesis of Transition Metal Complexes with this compound Ligands

This compound and its derivatives can act as ligands, coordinating with transition metal ions to form stable complexes. These complexes have garnered interest due to their potential biological and catalytic activities.

The synthesis of these complexes typically involves the reaction of a substituted this compound with a metal salt, often a chloride salt, in a suitable solvent like ethanol. icm.edu.plsemanticscholar.org For example, mononuclear complexes of copper(II), zinc(II), and mercury(II) have been synthesized by reacting 5-bromo-2-fluorobenzaldehyde (B134332) oxime with the respective metal chlorides in an ethanolic solution at room temperature. icm.edu.pl Similarly, Co(II), Ni(II), and Cu(II) complexes have been prepared with 4-chlorobenzaldehyde (B46862) oxime, 4-methylbenzaldehyde (B123495) oxime, and 4-nitrothis compound by heating the ligand and metal chloride in ethanol. semanticscholar.org

Reaction Mechanisms and Chemical Transformations of Benzaldehyde Oxime

Photoinduced Electron-Transfer Reactions of Benzaldehyde (B42025) Oximes

The study of photoinduced electron-transfer (PET) reactions of benzaldehyde oximes reveals complex mechanistic pathways that are highly dependent on the reaction conditions and the molecular structure of the oxime. These reactions, typically initiated by a photosensitizer, can lead to the formation of benzaldehyde, benzonitrile (B105546), or other products through radical intermediates. materialsciencejournal.orgscielo.br

The initial step in the photosensitized reaction of benzaldehyde oximes can proceed through one of two primary mechanisms: an electron-transfer (ET) pathway or a hydrogen atom transfer (HAT) pathway. niscpr.res.inmaterialsciencejournal.org The operative mechanism is largely determined by the oxidation potential of the substituted benzaldehyde oxime.

Electron-Transfer (ET) Pathway: For benzaldehyde oximes with a relatively low oxidation potential (typically below 2.0 V), the reaction with an excited-state photosensitizer, such as triplet chloranil (B122849) (³CA), occurs via an electron-transfer mechanism. niscpr.res.inresearchgate.net In this process, the oxime donates an electron to the excited sensitizer (B1316253), forming an oxime radical cation and the sensitizer's radical anion. This pathway is favored when the free energy for electron transfer (ΔG_ET) is favorable. niscpr.res.inniscpr.res.in

Hydrogen Atom Transfer (HAT) Pathway: When the oxidation potential of the this compound is high (greater than 2.0 V), the rate of quenching of the triplet sensitizer becomes independent of the substituent and the oxidation potential. niscpr.res.inmaterialsciencejournal.orgresearchgate.net Under these conditions, a hydrogen atom transfer mechanism is more likely. niscpr.res.inresearchgate.net In the HAT pathway, the excited sensitizer directly abstracts a hydrogen atom from the oxime. This can involve the abstraction of the hydroxyl hydrogen, leading to an iminoxyl radical, or the iminyl hydrogen, resulting in an iminoyl radical. rsc.org The O-H bond strength, which is fairly consistent across different substituted benzaldehydes, is the key determinant for this pathway. niscpr.res.inmaterialsciencejournal.org

The differentiation between these pathways can be observed experimentally by plotting the quenching rates against the oxidation potential of the oximes; a break in the linearity of this plot suggests a change in mechanism from ET to HAT. scielo.brmaterialsciencejournal.org

Two key radical intermediates have been identified in the photoinduced reactions of benzaldehyde oximes: the iminoxyl radical and the iminoyl radical. The formation of these intermediates dictates the final product distribution. researchgate.netrsc.org

Iminoxyl Radicals: The iminoxyl radical is the primary intermediate leading to the formation of the corresponding aldehyde (benzaldehyde). niscpr.res.inmaterialsciencejournal.orgresearchgate.net It can be formed through two different sequences depending on the initial mechanistic step. In the ET pathway, the initially formed oxime radical cation undergoes a subsequent proton transfer (a process known as an ET-PT sequence) to yield the iminoxyl radical. niscpr.res.inmaterialsciencejournal.orgresearchgate.net In the HAT pathway, the iminoxyl radical is formed directly through the abstraction of the hydroxyl hydrogen atom by the excited sensitizer. niscpr.res.inmaterialsciencejournal.orgresearchgate.net

Iminoyl Radicals: The formation of nitriles (benzonitrile) is proposed to proceed through an iminoyl radical intermediate. niscpr.res.inmaterialsciencejournal.orgresearchgate.net This radical is formed by the abstraction of the hydrogen atom from the iminyl carbon (the C=N carbon). materialsciencejournal.org Evidence suggests that this occurs most likely via a direct hydrogen atom abstraction from the iminyl position. rsc.org An alternative pathway involving an electron transfer followed by the removal of the iminyl proton was considered less viable based on computational calculations. niscpr.res.in

The general pathways involving these intermediates are summarized below:

Initial Step (depends on oxidation potential)Intermediate FormedFinal Product
Electron Transfer followed by Proton Transfer (ET-PT)Iminoxyl RadicalAldehyde
Hydrogen Atom Transfer (from O-H)Iminoxyl RadicalAldehyde
Hydrogen Atom Transfer (from C-H)Iminoyl RadicalNitrile

Substituents on the benzene (B151609) ring of this compound play a crucial role in directing the course of the photoreaction and influencing the ratio of aldehyde to nitrile products. scielo.brniscpr.res.in

Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the benzene ring tends to favor the formation of the nitrile product. scielo.brmaterialsciencejournal.org These groups increase the oxidation potential of the oxime, making the hydrogen atom transfer pathway more competitive, which can lead to the formation of the iminoyl radical and subsequently the nitrile. materialsciencejournal.org

Electron-Donating Groups: Conversely, electron-donating groups lower the oxidation potential, favoring the electron-transfer pathway and the subsequent formation of the iminoxyl radical, leading to a higher yield of the aldehyde.

Steric and Structural Effects: Structural features that hinder the abstraction of the hydroxyl hydrogen can also promote nitrile formation. For instance, in pyridine-2-carboxaldoxime, a strong intramolecular hydrogen bond makes the hydroxyl hydrogen less available for abstraction, leading to a preference for the nitrile pathway. scielo.brniscpr.res.inmaterialsciencejournal.org

The effect of substituents on the reaction mechanism is a key factor in controlling the synthetic outcome of these photoinduced transformations.

Deoximation Processes: Regeneration of Carbonyl Compounds from Benzaldehyde Oximes

Deoximation is the process of converting an oxime back into its corresponding carbonyl compound. This is a crucial reaction in synthetic organic chemistry, where oximes are often used as protecting groups for aldehydes and ketones. materialsciencejournal.org Various methods have been developed for the deoximation of benzaldehyde oximes, including catalytic dehydration and microwave-assisted techniques.

While deoximation typically refers to the regeneration of the carbonyl compound, a related and important transformation of aldoximes is their dehydration to form nitriles. This process is distinct from the regeneration of the aldehyde. The conversion of this compound to benzonitrile can be achieved using various catalytic systems. rsc.org One approach involves the use of an ionic liquid, which can act as both a solvent and a catalyst. rsc.org The acidic nature of the ionic liquid promotes the protonation of the hydroxyl group of the oxime, turning it into a better leaving group and facilitating the dehydration to the nitrile. rsc.org Another efficient method employs a catalytic Appel-type reaction using oxalyl chloride, triethylamine, and a triphenylphosphine (B44618) oxide catalyst, which can convert aldoximes to nitriles rapidly. researchgate.netorganic-chemistry.org

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and it has been successfully applied to the deoximation of benzaldehyde oximes, offering advantages such as significantly reduced reaction times and often solvent-free conditions. materialsciencejournal.orgniscpr.res.inmaterialsciencejournal.org

Several reagents and catalytic systems have been shown to be effective for microwave-assisted deoximation:

Ferric Salts: Ferric chloride (FeCl₃) and ferric nitrate (B79036) (Fe(NO₃)₃) have been used for the rapid and high-yield regeneration of carbonyl compounds from their oximes under microwave irradiation. materialsciencejournal.orgmaterialsciencejournal.org For example, this compound can be completely deoximated in as little as 90-120 seconds. materialsciencejournal.orgmaterialsciencejournal.org These methods are advantageous due to the low cost and ready availability of the reagents. materialsciencejournal.orgmaterialsciencejournal.org

N-Halo Reagents: Reagents such as N-bromophthalimide (NBPI) and N-iodosuccinimide have been employed for the oxidative deoximation of this compound under microwave conditions. niscpr.res.inasianpubs.org These reactions are often selective, allowing for the deprotection of oximes without affecting other functional groups like alcohols or carbon-carbon double bonds. scielo.brasianpubs.org

Supported Reagents: Bismuth(III) nitrate supported on montmorillonite (B579905) K-10 clay has been used for the deoximation of benzylic oximes in a solvent-free system under microwave irradiation, leading to high yields of the corresponding carbonyl compounds. niscpr.res.in Similarly, copper(II) nitrate over tetrabutylammonium (B224687) bromide (TBAB) provides an efficient catalytic system for solvent-free deoximation. iisuniv.ac.in

The following table summarizes various microwave-assisted deoximation methods for this compound and related compounds.

Reagent/CatalystConditionsReaction TimeYield (%)Reference
Ferric Chloride (FeCl₃)Microwave (240 W)90 seconds>90 materialsciencejournal.org
Ferric Nitrate (Fe(NO₃)₃)Microwave (240 W)120 seconds>90 materialsciencejournal.org
N-Bromophthalimide (NBPI)Microwave, Acetone/H₂ONot specified93 scielo.br
Bi(NO₃)₃·5H₂O / Montmorillonite K-10Microwave, Solvent-freeNot specifiedHigh niscpr.res.in
N-Bromo-(4-methylphenyl) sulfonimideMicrowave (300 W), Acetone/H₂O2.0 min94 asianpubs.org
N-IodosuccinimideMicrowave, AcetoneNot specifiedHigh asianpubs.org
Cu(NO₃)₂·3H₂O / TBABMicrowave (450 W), Solvent-free65 secondsHigh iisuniv.ac.in

These modern methodologies highlight a trend towards more efficient and environmentally benign chemical transformations.

Complexation Reactions with Metal Ions

This compound and its derivatives are effective ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metal ions. researchgate.net The oxime group typically acts as a bidentate ligand, coordinating to the metal center through both the nitrogen and oxygen atoms. researchgate.net This chelation results in the formation of stable, often cyclic, structures. researchgate.net

The coordination environment of the resulting metal complexes can vary, leading to different geometries such as octahedral and tetrahedral arrangements. researchgate.net For instance, research has shown the synthesis of Co(II), Ni(II), and Cu(II) complexes with derivatives like 4-chlorobenzaldehyde (B46862) oxime and 4-methylbenzaldehyde (B123495) oxime. semanticscholar.org In these reactions, the metal chlorides react with the oxime in a 1:2 molar ratio in ethanol (B145695) to yield the corresponding metal complexes. semanticscholar.org Infrared spectroscopy studies of these complexes reveal a downward shift in the C=N and O-H stretching frequencies compared to the free ligand, which indicates the coordination of the nitrogen and oxygen atoms to the metal ion. semanticscholar.org

The electronic properties of the this compound derivative can influence the stability and properties of the resulting metal complex. The presence of electron-donating or electron-withdrawing groups on the benzene ring can alter the electron density on the oxime moiety, thereby affecting its coordination ability. semanticscholar.org This tunability allows for the synthesis of metal complexes with specific electronic and, consequently, catalytic or biological properties. researchgate.net For example, the complexation can reduce the polarity of the metal ion, which may enhance the biological activity of the complex compared to the free ligand. semanticscholar.org

The table below summarizes the synthesis and observed color of some transition metal complexes of this compound derivatives. semanticscholar.org

LigandMetal ChlorideComplexColor
4-chlorothis compoundCobalt (II) chloride[Co(4-Cl-Bzo)₂Cl₂]Pale Brown
4-chlorothis compoundNickel (II) chloride[Ni(4-Cl-Bzo)₂Cl₂]Green
4-chlorothis compoundCopper (II) chloride[Cu(4-Cl-Bzo)₂Cl₂]Dark Brown
4-methylthis compoundCobalt (II) chloride[Co(4-Me-Bzo)₂Cl₂]Dark Brown
4-methylthis compoundNickel (II) chloride[Ni(4-Me-Bzo)₂Cl₂]Pale Green
4-methylthis compoundCopper (II) chloride[Cu(4-Me-Bzo)₂Cl₂]Green

Bzo represents the this compound ligand.

Oxidation Reactions of this compound Derivatives

The oxidation of this compound and its derivatives can lead to a variety of products, including the parent aldehyde, nitriles, and carboxylic acids, depending on the oxidant and reaction conditions. lucp.netacs.orgacs.org

One common class of oxidants used is hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent). lucp.net When this compound is treated with DIB, the primary intermediate is believed to be a benzonitrile oxide. lucp.net This intermediate can then be attacked by the acetate (B1210297) anion, also generated from DIB, to form a C-acylated intermediate which undergoes intramolecular rearrangement to yield N-acetoxy-arylamide. lucp.net The reaction is sensitive to the electronic nature of substituents on the aromatic ring; electron-donating groups tend to accelerate the reaction compared to electron-withdrawing groups. lucp.net For instance, in a competitive reaction between 4-methyl-benzaldehyde oxime and 4-nitro-benzaldehyde oxime with one equivalent of DIB, the ratio of the corresponding N-acetoxy products was found to be 3:1 after two hours. lucp.net

Using HTIB as the oxidant for this compound can lead to the formation of N-hydroxybenzamide (a hydroxamic acid). lucp.net The proposed mechanism involves the formation of a nitrile oxide intermediate, which then reacts with a hydroxyl nucleophile generated from the Koser's reagent. lucp.net The choice of solvent is also crucial, with chloroform (B151607) being more effective than acetonitrile (B52724) for this transformation. lucp.net Furthermore, treatment of aldoximes with HTIB in a DMSO-H₂O solvent mixture can yield the corresponding carboxylic acids in excellent yields. lucp.net

Another method for the oxidation of benzaldehyde oximes is through photoinduced electron transfer (PET) reactions. acs.orgacs.orgnih.gov In these reactions, an excited state photosensitizer, such as chloranil, initiates an electron transfer from the oxime. acs.orgacs.org For benzaldehyde oximes with oxidation potentials below 2.0 V, the reaction proceeds via an electron transfer mechanism. acs.orgacs.org This is followed by a proton transfer to form an iminoxyl radical, which is a key intermediate in the pathway to forming the corresponding aldehyde. acs.orgacs.org For oximes with higher oxidation potentials, a hydrogen atom transfer (HAT) mechanism is more likely. acs.orgacs.org The formation of nitrile byproducts is also observed and is thought to arise from an intermediate iminoyl radical. acs.orgacs.org The nitrile product is favored when electron-withdrawing substituents are present on the benzene ring. acs.orgacs.org

The table below summarizes the products obtained from the oxidation of this compound under different conditions.

Oxidant/Reaction ConditionMajor Product(s)
(Diacetoxyiodo)benzene (DIB)N-acetoxy-benzamide
[Hydroxy(tosyloxy)iodo]benzene (HTIB)N-hydroxybenzamide
HTIB in DMSO-H₂OBenzoic acid
Photoinduced electron transfer (PET)Benzaldehyde, Benzonitrile
Manganese(III) acetateBenzaldehyde

Oxime Metathesis Reactions and Tunability in Dynamic Networks

Oxime chemistry is a cornerstone of dynamic covalent chemistry (DCC), which involves the use of reversible reactions to create dynamic chemical systems. nih.gov A key reaction in this context is oxime metathesis, or oxime exchange, which allows for the cleavage and reformation of oxime bonds under specific stimuli. nih.govnih.gov This dynamic behavior is particularly valuable in the development of Covalent Adaptable Networks (CANs), which are cross-linked polymers that can be reprocessed and recycled. nih.govnih.gov

The acid-catalyzed dynamic exchange of oximes has been investigated as a basis for creating exclusively oxime-based CANs. nih.govnih.gov The proposed mechanism for this exchange is a metathesis reaction that proceeds through a four-membered cyclic intermediate, a process supported by both experimental and computational studies. nih.gov The rate of this exchange reaction can be tuned by altering the substituents on the aromatic ring of the this compound derivatives. nih.govnih.gov This tunability is a significant advantage for designing materials with specific dynamic properties. nih.govnih.gov

The exchange reaction between an oxime and a hydroxylamine (B1172632) derivative is influenced by factors such as pH and temperature. core.ac.ukchemrxiv.org For instance, the exchange between O-alkylhydroxylamines and their corresponding oximes is subject to acidic catalysis, with the rate decreasing as the pH increases. core.ac.uk In contrast, the exchange in O-aryl oximes can be independent of pH, suggesting a different rate-limiting step, such as the hydration of the oxime. core.ac.uk The reversibility of these reactions can be controlled, for example, by adjusting the pH; the exchange can be "paused" at a high pH and "restarted" by lowering the pH. chemrxiv.org

This tunable and reversible nature of oxime metathesis makes it a versatile tool for creating dynamic combinatorial libraries and adaptable materials. nih.govpnas.org By incorporating this compound moieties into a polymer backbone, it is possible to create cross-linked materials that can be reprocessed under acidic catalysis while maintaining their structural integrity. nih.govnih.gov

The table below illustrates the effect of substituents on the rate of oxime metathesis, demonstrating the tunability of the system.

Aromatic Substituent (para-position)Relative Reaction Rate
Methoxy (B1213986) (-OCH₃)Slower
Methyl (-CH₃)Intermediate
Hydrogen (-H)Intermediate
Chloro (-Cl)Faster
Trifluoromethyl (-CF₃)Fastest
Nitro (-NO₂)Fastest

Theoretical and Computational Chemistry Investigations of Benzaldehyde Oxime

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in benzaldehyde (B42025) oxime, its electronic structure, and its stability. These calculations aim to find the lowest energy structure, known as the optimized molecular geometry.

Density Functional Theory (DFT) has become a primary method for investigating the properties of benzaldehyde oxime and its derivatives. longdom.orgnih.gov DFT calculations, particularly using the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p), are frequently employed to optimize molecular geometries and predict various molecular properties. longdom.orgtandfonline.comresearchgate.net This level of theory has been shown to provide a good balance between computational cost and accuracy for medium-sized organic molecules. longdom.org

These computational studies are crucial for determining the ground-state and excited-state geometries, which helps in understanding the molecule's behavior. longdom.org For example, DFT has been used to study the formation mechanism of related oxime ethers, indicating that theoretical calculations can elucidate reaction pathways. oup.com Furthermore, DFT methods have been applied to analyze the ambiguous Electron Paramagnetic Resonance (EPR) spectra of iminoxy radicals derived from substituted benzaldehyde oximes, demonstrating the theory's power in linking structure to spectroscopic observations. nih.gov

The optimized geometry from DFT calculations provides detailed information on bond lengths, bond angles, and dihedral (torsional) angles. These parameters are often compared with experimental data from techniques like X-ray diffraction to validate the computational method. researchgate.netresearchgate.net

In the crystal structure of derivatives like (E)-2-bromothis compound, the non-hydrogen atoms are nearly coplanar. researchgate.net However, in other substituted versions, such as 2,6-dichlorobenzaldehyde (B137635) oxime, the oxime fragment is significantly twisted with respect to the dichlorobenzene ring, with reported torsion angles of 53.83° and 42.99° for the two different molecules in the asymmetric unit. iucr.org Studies on arylamidoximes have shown that steric hindrance from the phenyl ring can cause it to deviate from planarity, with larger torsion angles observed for (E)-isomers compared to (Z)-isomers. rsc.org For instance, the C(Ar2)–C(Ar1)–C(ox)–N(ox) torsion angle was found to be 53.8° for the (E)-isomer versus 27.5° for the (Z)-isomer. rsc.org

Below is a table of selected experimental geometric parameters for (E)-2-Bromothis compound, determined by single-crystal X-ray study, which serves as a benchmark for computational results. researchgate.net

Table 1: Selected Experimental Bond Lengths and Angles for (E)-2-Bromothis compound

Parameter Bond/Angle Value (Å or °)
Bond Length O1—N1 1.406 (2) Å
N1—C7 1.277 (3) Å
C6—C7 1.471 (3) Å
C1—Br1 1.9093 (19) Å
Bond Angle C7—N1—O1 111.47 (16) °
N1—C7—C6 120.37 (18) °
C5—C6—C7 121.12 (18) °
C1—C6—C7 121.83 (18) °

Data sourced from a study on (E)-2-Bromothis compound. researchgate.net

Conformational Analysis and Stability Studies

This compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds and the geometry of the C=N double bond. Understanding the relative stabilities of these conformers is key to predicting the molecule's prevalent forms and reactivity.

This compound exhibits stereoisomerism, primarily as E and Z isomers, arising from the restricted rotation around the carbon-nitrogen double bond. The relative stability of these isomers can be influenced by intramolecular and intermolecular interactions, such as hydrogen bonding. rsc.org In the solid state, derivatives like (E)-2-bromothis compound form hydrogen-bonded dimers where pairs of molecules are linked by O—H⋯N interactions. researchgate.net

Computational studies on related arylamidoximes have shown that the (Z)-isomer can be significantly more stable (by 5.8 kcal/mol) than the (E)-isomer, a preference attributed to a stabilizing intramolecular hydrogen bond between an amino group and the oxime oxygen atom. rsc.org The rotation of the phenyl group can also lead to different conformers (e.g., syn and anti), depending on the orientation of substituents relative to the C=N-O• group. nih.gov For the iminoxy radical of o-fluoroacetophenone oxime, the E isomer was found to be the dominant form, with a rapid interconversion between its syn and anti conformers. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and the stabilizing effects of orbital interactions within a molecule. tandfonline.comresearchgate.net This analysis provides insight into hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. researchgate.netbasna.ir

Table 2: Principles of NBO Analysis for Molecular Stability

Interaction Type Donor Orbital Acceptor Orbital Effect
Hyperconjugation Filled bonding orbitals (e.g., C-C, C-H) or lone pairs (LP) Empty anti-bonding orbitals (e.g., σ, π) Charge delocalization, increased molecular stability
Intramolecular Charge Transfer Electron-rich regions (donors) Electron-deficient regions (acceptors) Stabilization of molecular structure

This table summarizes the general principles of NBO analysis as applied in various computational studies. researchgate.netresearchgate.netbasna.irnih.govresearchgate.net

Spectroscopic Property Predictions and Correlations

Computational methods are widely used to predict spectroscopic properties, which can then be correlated with experimental spectra to confirm structural assignments and understand electronic transitions.

DFT and its time-dependent extension, TD-DFT, are powerful tools for calculating vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. longdom.orgresearchgate.net Theoretical calculations of vibrational frequencies help in the assignment of complex experimental spectra, where computed wavenumbers are often scaled to correct for anharmonicity and other systematic errors. longdom.orgresearchgate.net

For electronic spectra, the TD-DFT method is used to calculate the energies of electronic transitions and their corresponding oscillator strengths. longdom.org In a study on a derivative, 2-hydroxy-5-(phenyldiazenyl)this compound, the UV-Vis absorption spectrum was calculated using TD-DFT with the B3LYP/6-311++G(d,p) method. longdom.org The calculated absorption maxima were then compared with the experimental spectrum, showing a good correlation and aiding in the interpretation of the electronic transitions, which are often related to π → π* and n → π* transitions within the aromatic system and the oxime group. longdom.org Similarly, calculations on other derivatives have shown strong absorption predicted in the UV-A and UV-B regions. researchgate.net

Vibrational Assignments (FT-IR, FT-Raman)

Theoretical vibrational frequency analysis is a powerful tool for understanding the molecular structure of this compound. By using computational methods like Density Functional Theory (DFT), typically with a functional such as B3LYP and a basis set like 6-311++G(d,p), a set of harmonic vibrational frequencies can be calculated. researchgate.net These calculated frequencies correspond to the fundamental modes of vibration, which include stretching, bending, wagging, and torsional motions of the atoms.

The theoretical data is then correlated with experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Due to the nature of the calculations (which assume a harmonic oscillator model in a vacuum) and experimental conditions, the calculated frequencies are often systematically higher than the experimental ones. Therefore, they are typically scaled using a scaling factor to improve agreement with experimental values. researchgate.net

A detailed assignment of each vibrational mode is achieved through Total Energy Distribution (TED) analysis. longdom.org This analysis quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode.

For this compound, key vibrational modes include:

O-H Vibrations: The O-H stretching vibration is a key identifier, typically appearing as a strong band in the FT-IR spectrum. Its position is sensitive to hydrogen bonding. longdom.org The in-plane and out-of-plane bending modes of the O-H group are also identified. longdom.org

C-H Vibrations: The aromatic C-H stretching vibrations of the phenyl ring are expected in their characteristic region, while the C-H stretching of the imine group (CH=N) is also present. In-plane and out-of-plane bending vibrations for these bonds are assigned in the lower frequency regions. longdom.org

C=N and N-O Vibrations: The stretching of the carbon-nitrogen double bond (C=N) of the oxime group gives rise to a characteristic band. The N-O single bond stretching is also a key feature of the oxime moiety.

Phenyl Ring Vibrations: The C-C stretching modes within the benzene (B151609) ring are typically observed as a set of bands in the fingerprint region of the spectra. longdom.org

Table 1: Illustrative Vibrational Assignments for this compound (Note: This table is a representative example of how vibrational assignments are presented. The specific wavenumbers are based on typical ranges for the functional groups and are not from a definitive, published computational study on this compound.)

Vibrational Mode FT-IR Wavenumber (cm⁻¹) FT-Raman Wavenumber (cm⁻¹) Assignment Description
ν(O-H) ~3300 ~3300 O-H stretching
ν(C-H) aromatic ~3100-3000 ~3100-3000 Phenyl C-H stretching
ν(C=N) ~1640 ~1640 C=N imine stretching
ν(C=C) ~1600, 1580 ~1600, 1580 Phenyl C=C stretching
β(O-H) ~1440-1300 ~1440-1300 O-H in-plane bending

Electronic Transitions (UV-Vis) and Band Gap Energy

The electronic properties of this compound can be investigated using UV-Vis spectroscopy and complemented by Time-Dependent Density Functional Theory (TD-DFT) calculations. longdom.orgchemrevlett.com TD-DFT is used to predict the electronic absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. longdom.org

The key transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic compounds like this compound, these transitions are often of the π → π* type, involving the delocalized electrons of the phenyl ring and the oxime group. longdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. longdom.org A smaller energy gap suggests that the molecule is more easily excitable and potentially more reactive. The band gap energy can be calculated directly from the energies of the HOMO and LUMO. longdom.org

Table 2: Illustrative Electronic Transition Data for this compound (Note: This table shows representative data obtained from TD-DFT calculations. The values are illustrative and not from a specific published study on this compound.)

Calculated λmax (nm) Excitation Energy (eV) Oscillator Strength (f) Transition
~280 ~4.43 > 0.1 HOMO → LUMO (π → π*)

Band Gap Energy:

HOMO Energy: ~ -6.5 eV

LUMO Energy: ~ -1.5 eV

Band Gap (ΔE): ~ 5.0 eV

Electronic Structure and Reactivity Studies

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. longdom.org The MEP surface is mapped with colors to indicate different electrostatic potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. In this compound, these regions are primarily located around the electronegative oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. These sites are susceptible to electrophilic attack. longdom.org

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. The most positive region is typically found around the hydrogen atom of the hydroxyl (-OH) group, making it the most likely site for nucleophilic attack. longdom.org

Green Regions: These areas represent neutral or near-zero potential, typically found over the carbon atoms of the phenyl ring.

The MEP map provides a clear visual guide to the reactive sites of the molecule, highlighting the acidic proton of the hydroxyl group and the basic nature of the nitrogen and oxygen atoms. longdom.org

Mulliken Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. researchgate.net These charges provide insight into the distribution of electrons and the electrostatic interactions within the molecule. The calculation partitions the total electron density among the atoms.

In this compound, the Mulliken charge analysis is expected to show:

The oxygen and nitrogen atoms carry significant negative charges due to their high electronegativity.

The hydrogen atom of the hydroxyl group carries a significant positive charge.

The carbon atom attached to the nitrogen and the phenyl ring (the imine carbon) would likely have a positive charge.

The hydrogen atoms on the phenyl ring would be slightly positive, while the carbon atoms would have varying, smaller charges.

Table 3: Illustrative Mulliken Atomic Charges for this compound (Note: This table provides a representative example of Mulliken charge distribution. The values are for illustrative purposes only.)

Atom Charge (e)
O (oxime) -0.45
N (oxime) -0.25
H (of OH) +0.35
C (imine) +0.15
C (phenyl, avg) -0.10 to +0.05

Intramolecular Charge Transfer Analysis

Intramolecular charge transfer (ICT) and the stability arising from electron delocalization can be effectively analyzed using Natural Bond Orbital (NBO) theory. tandfonline.com NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). tandfonline.com

Lone Pair Delocalization: The lone pairs on the oxygen and nitrogen atoms can act as donors. For example, a significant interaction would be the delocalization of a lone pair from the oxygen atom into the antibonding π* orbital of the C=N bond (n(O) → π*(C=N)).

π-System Conjugation: Delocalization from the π orbitals of the phenyl ring into the π* antibonding orbital of the C=N group (π(C=C) → π*(C=N)) demonstrates the electronic conjugation between the ring and the oxime moiety.

These charge transfer interactions are fundamental to the electronic structure and reactivity of the molecule.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). longdom.org Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

These properties are calculated using DFT methods, often with the same functional and basis set used for other electronic property calculations to ensure consistency. longdom.org The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity. A large value is often associated with molecules that have:

A significant difference between the ground state and excited state dipole moments.

An extended π-conjugated system.

Asymmetric charge distribution, often created by linking electron-donating and electron-accepting groups through the π-system.

While this compound itself is not expected to have exceptionally large NLO properties, it serves as a fundamental building block for more complex NLO-active molecules. Its calculated hyperpolarizability is often used as a baseline for comparison with its substituted derivatives. researchgate.net

Table 4: Illustrative Theoretical NLO Properties of this compound (Note: The values in this table are representative examples and are not from a definitive published study on this compound. The hyperpolarizability of urea (B33335) is often used as a reference.)

Property Calculated Value
Dipole Moment (μ) [Debye] ~0.9 D
Mean Polarizability (α) [esu] ~12 x 10⁻²⁴

Thermodynamic Parameter Calculations

Theoretical and computational chemistry provides a powerful lens for examining the thermodynamic properties of this compound, offering insights into the stability, isomerization, and reactivity of its geometric isomers. Methods such as Density Functional Theory (DFT) are commonly employed to calculate key thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). aip.orgscielo.br These calculations typically involve optimizing the molecular geometry and performing frequency analysis at a specified level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to determine zero-point energies and thermal corrections at a given temperature, often 298.15 K. scielo.br

Research findings from these computational investigations illuminate the relative stabilities of the (E) and (Z)-benzaldehyde oxime isomers. Consistent with experimental observations, theoretical calculations indicate that the (Z)-isomer is the more thermodynamically stable form. rsc.orgwikipedia.org A DFT study on a closely related arylamidoxime, for instance, calculated the (Z)-isomer to be 5.8 kcal/mol more stable than the (E)-isomer. rsc.org This greater stability is supported by synthetic procedures, where the reaction of benzaldehyde with hydroxylamine (B1172632) hydrochloride at room temperature yields a product mixture containing 82% of the (Z)-isomer compared to just 9% of the (E)-isomer. wikipedia.org

In addition to isomer stability, computational studies have explored the thermodynamics of internal rotation. A theoretical investigation using DFT at the B3LYP/6-31G* level examined the rotational barrier around the C-C bond connecting the phenyl ring and the formyl group in both isomers. worldscientific.com The study concluded that the potential barrier for this internal rotation is lower for (Z)-benzaldehyde oxime than for its (E) counterpart. worldscientific.com

Experimental methods combined with theoretical calculations have also been used to determine thermodynamic parameters for specific processes. The thermodynamic values (ΔG, ΔH, and ΔS) associated with the ionization of related aromatic imines have been evaluated by complementing potentiometric titration data with DFT calculations. aip.org Furthermore, the thermal hazards of this compound have been assessed using techniques like differential scanning calorimetry (DSC). These experiments show that the compound's decomposition is a significant exothermic process. sioc-journal.cn

The following tables summarize key thermodynamic data from theoretical and experimental studies.

Table 1: Relative Stability of this compound Isomers

Isomer Calculated Relative Stability Experimental Product Ratio
(Z)-Benzaldehyde Oxime More stable 82% wikipedia.org

Note: The calculated relative stability value is based on a closely related arylamidoxime.

Table 2: Experimental Thermal Decomposition Parameters for this compound

Thermodynamic Parameter Value Method
Average Heat of Decomposition 1828 J/g DSC sioc-journal.cn
Adiabatic Temperature Rise (ΔTad) 279.65 K PHI-TECII sioc-journal.cn
Specific Heat Release (q') 548.1 J/g PHI-TECII sioc-journal.cn
Activation Energy (Ea) 176.24 kJ/mol PHI-TECII sioc-journal.cn

Advanced Spectroscopic and Analytical Characterization of Benzaldehyde Oxime

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For benzaldehyde (B42025) oxime, these methods provide key information about its characteristic chemical bonds.

Key Vibrational Modes for Benzaldehyde Oxime:

O-H Stretching: The hydroxyl group (-OH) of the oxime exhibits a characteristic stretching vibration. In the IR spectrum, this typically appears as a broad band in the region of 3300-3400 cm⁻¹. rsc.orgelixirpublishers.com For instance, an IR spectrum of (E)-benzaldehyde oxime showed a band at 3304 cm⁻¹. rsc.org The broadness of this peak is often indicative of hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. rsc.orgkoreascience.kr A reported IR spectrum for (E)-benzaldehyde oxime displayed a C-H stretching band at 3063 cm⁻¹. rsc.org

C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime group is a key functional group. Its stretching vibration typically appears in the range of 1600-1650 cm⁻¹. In some cases, it has been observed at 1615 cm⁻¹. ias.ac.in

N-O Stretching: The nitrogen-oxygen single bond (N-O) stretch is another important diagnostic peak for oximes, generally found between 920 and 960 cm⁻¹. A reported IR spectrum for (E)-benzaldehyde oxime shows this band at 953 cm⁻¹. rsc.org

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region. rsc.orgkoreascience.kr

The following table summarizes the characteristic IR and Raman bands for this compound, with data compiled from various spectroscopic studies.

Interactive Table: Vibrational Spectroscopy Data for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Reference
O-H Stretch 3304 - rsc.org
Aromatic C-H Stretch 3063 - rsc.org
C=N Stretch 1615 - ias.ac.in
C=C Aromatic Stretch 1498, 1449 - rsc.org
N-O Stretch 953 - rsc.org

These vibrational spectroscopy techniques are invaluable for confirming the synthesis of this compound and for studying its interactions with other molecules or surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide precise information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively.

¹H-NMR Spectroscopy:

The ¹H-NMR spectrum of (E)-benzaldehyde oxime in deuterated chloroform (B151607) (CDCl₃) typically shows several key signals:

Oxime Proton (N-OH): A singlet corresponding to the hydroxyl proton of the oxime group. Its chemical shift can be variable and is sensitive to concentration and solvent, but it is often observed as a broad singlet. In one study, this proton appeared at δ 8.75 ppm. rsc.org

Azomethine Proton (CH=N): A singlet for the proton attached to the carbon of the C=N double bond, typically appearing downfield. A reported spectrum shows this signal at δ 8.17 ppm. rsc.org

Aromatic Protons: The protons on the benzene ring appear as a multiplet in the aromatic region, typically between δ 7.30 and 7.60 ppm. rsc.org

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For (E)-benzaldehyde oxime in CDCl₃, the following signals are characteristic:

Azomethine Carbon (C=N): The carbon of the oxime group appears at approximately δ 150.5 ppm. rsc.org

Aromatic Carbons: The carbons of the benzene ring produce signals in the range of δ 127-131 ppm. rsc.org Specifically, the signals have been reported at δ 130.2, 128.9, and 127.2 ppm. rsc.org

The following interactive table presents typical NMR data for (E)-benzaldehyde oxime.

Interactive Table: NMR Data for (E)-Benzaldehyde Oxime in CDCl₃

Spectrum Chemical Shift (δ, ppm) Multiplicity Assignment Reference
¹H-NMR 8.75 s N-OH rsc.org
¹H-NMR 8.17 s CH=N rsc.org
¹H-NMR 7.50-7.60 m Aromatic-H rsc.org
¹H-NMR 7.30-7.40 m Aromatic-H rsc.org
¹³C-NMR 150.5 - C=N rsc.org
¹³C-NMR 130.2 - Aromatic-C rsc.org
¹³C-NMR 128.9 - Aromatic-C rsc.org

NMR spectroscopy is crucial for distinguishing between the E and Z isomers of this compound and for confirming the successful synthesis and purity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring and the oxime functional group. icm.edu.pl

The aromatic ring and the C=N-OH chromophore are responsible for the characteristic absorption peaks. The π → π* transitions, which are typically of high intensity, originate from the conjugated system of the benzene ring and the C=N bond. The n → π* transitions, which are generally of lower intensity, involve the non-bonding electrons on the nitrogen and oxygen atoms of the oxime group. icm.edu.pl

In a study of a substituted this compound, 2-hydroxy-5-(phenyldiazenyl)this compound, the experimental UV-Vis spectrum showed absorption maxima at 280 nm, 350 nm, and 430 nm. longdom.orgmalayajournal.org These absorptions are attributed to the electronic transitions within the molecule's conjugated system. malayajournal.org

Interactive Table: UV-Vis Absorption Data for a Substituted this compound

Transition Type Experimental λmax (nm) Reference

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the benzene ring, making UV-Vis spectroscopy a useful tool for studying the electronic structure of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₇H₇NO), the molecular weight is 121.14 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 121. nih.gov This peak confirms the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound include:

Loss of a hydrogen atom: A peak at m/z 120, corresponding to the [M-H]⁺ ion.

Loss of a hydroxyl radical: A peak at m/z 104, corresponding to the [M-OH]⁺ ion.

Loss of CO: A peak at m/z 93, corresponding to the [M-CO]⁺ ion.

Formation of the phenyl cation: A prominent peak at m/z 77, corresponding to the [C₆H₅]⁺ ion, which is characteristic of many benzene derivatives. miamioh.edu

The following table summarizes the major fragments observed in the mass spectrum of this compound.

Interactive Table: Mass Spectrometry Fragmentation Data for this compound

m/z Ion Loss Reference
121 [C₇H₇NO]⁺ (Molecular Ion) - nih.gov
120 [C₇H₆NO]⁺ H -
104 [C₇H₆N]⁺ OH -
93 [C₆H₅N]⁺ CO -

Mass spectrometry is thus a critical technique for confirming the identity and elucidating the structure of this compound.

Chromatographic Methods for Purity Assessment and Mechanistic Studies (e.g., TLC, Ion Transport Rate Determination)

Chromatographic techniques are widely used for the separation, identification, and purification of compounds, as well as for studying reaction mechanisms.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic method used to monitor the progress of a reaction and to assess the purity of a product. For this compound, TLC can be used to separate it from starting materials and byproducts. The retention factor (Rf) value depends on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). For example, in a 3:1 mixture of n-hexane and ethyl acetate (B1210297), the Z-isomer of 4-nitrobenzaldehyde (B150856) oxime showed an Rf value of 0.31. koreascience.kr

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides higher resolution and is used for quantitative analysis and purity assessment. A reverse-phase HPLC method can be employed for the analysis of this compound. sielc.com This typically involves a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com HPLC is also utilized in derivatization methods for the trace analysis of impurities. asianjpr.com

Ion Transport Rate Determination: Certain derivatives of this compound have been studied for their ability to transport ions across membranes. Chromatographic methods can be employed in these studies to determine the transport rates of various ions. evitachem.com For instance, a substituted salicylaldoxime (B1680748), which has a similar structure, has been used as an extractant in studies involving polymeric matrices. biosynth.com The rate of ion transport can be determined by monitoring the concentration of the ion-oxime complex over time using techniques like HPLC.

Thermogravimetric Analysis for Polymer Characterization

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is particularly useful for characterizing the thermal stability of polymers.

When this compound is used as a monomer in the synthesis of polymers, such as 2,4-dihydroxy-benzaldehydeoxime-formaldehyde polymers, TGA is employed to evaluate the thermal stability of the resulting polymer. ias.ac.in

A typical TGA curve for such a polymer shows that they are thermally stable up to around 200°C. ias.ac.in The decomposition often occurs in multiple steps. For example, the first step of decomposition might start around 200°C and terminate at approximately 350°C, followed by a more rapid decomposition that completes at higher temperatures, such as 500°C, resulting in a significant weight loss of 83% to 97%. ias.ac.in TGA data can also be used to determine the activation energy of thermal decomposition using methods like the Broido method. ias.ac.in In another study involving polymers derived from vanillin (B372448) oxime, TGA showed that the 50% weight loss temperature was in the range of 348–370 °C. tandfonline.com

Table of Compounds

Compound Name
Acetonitrile
Benzaldehyde
This compound
Benzamide
Benzohydroximoyl chloride
Benzonitrile (B105546)
2,4-dihydroxy-benzaldehydeoxime-formaldehyde polymer
Formaldehyde (B43269)
Formic acid
Hexane
Hydroxylamine (B1172632)
4-nitrothis compound
Phosphoric acid
2-hydroxy-5-(phenyldiazenyl)this compound
Salicylaldoxime

Catalytic Applications and Mechanistic Insights of Benzaldehyde Oxime

Benzaldehyde (B42025) Oxime as Ligands in Transition Metal Catalysis

Benzaldehyde oxime and its derivatives serve as versatile ligands in transition metal catalysis. The inclusion of both hydroxyl (-OH) and oxime (-C=N-OH) functional groups allows for unique reactivity and coordination with metal centers. dntb.gov.uaresearchgate.net These ligands can coordinate to metals in a bidentate fashion, forming stable chelate rings that influence the electronic and steric environment of the metal catalyst. researchgate.net For instance, 2-(diphenylphosphino)benzaldehyde (B1302527) oxime has been used to synthesize platinum(II) and platinum(IV) complexes. csic.esresearchgate.net In these complexes, the phosphino-oxime acts as a hybrid bidentate ligand, coordinating to the platinum center through both the phosphorus and nitrogen atoms. csic.es The deprotonation of the oxime's hydroxyl group can further alter the ligand's properties, creating an oximato anion and expanding its coordination versatility. csic.es

Enhanced Catalytic Properties in Metal Complexes

The formation of transition metal complexes with this compound-based ligands often results in enhanced catalytic properties compared to the free ligand. dntb.gov.uaresearchgate.net The coordination of the ligand to a metal center can create distinct binding sites and influence the reactivity of the complex. csic.es This is particularly true for hybrid ligands, which can induce hemilability—a property where one donor atom of a multidentate ligand can reversibly dissociate from the metal center, opening up a coordination site for a substrate molecule. Research on complexes of 2,4-dihydroxybenzaldehyde (B120756) oxime (DHBO) with transition metals has indicated that these complexes exhibit superior catalytic activities. dntb.gov.uaresearchgate.net Similarly, platinum complexes bearing a 2-(diphenylphosphino)this compound ligand have been investigated as potential catalysts for processes like the dehydrogenative coupling of hydrosilanes with alcohols. csic.es

Applications in Organic Synthesis: Oxidation and Reduction Reactions

Metal complexes derived from this compound ligands have shown significant promise in catalyzing key reactions in organic synthesis, including oxidations and reductions. dntb.gov.uaresearchgate.net For example, oximes can be reduced to primary amines through catalytic hydrogenation. byjus.com In the realm of oxidation, an iron-based catalytic system involving FeCl3 and TEMPO has been used to transform aromatic aldoximes into their corresponding carbonyl compounds. acs.org The oxidation of this compound itself has been studied with various reagents, leading to products like nitrile oxides, which are valuable synthetic intermediates. lucp.net In one study, benzaldehyde acted as an oxidation promoter for a manganese catalyst, highlighting the intricate roles these compounds can play in catalytic cycles. acs.org

Role of this compound in Polymer Synthesis Catalysis

This compound plays a role in polymer science, both as a component in polymerization reactions and as a functional group for polymer modification. The formation of the oxime bond is a versatile conjugation strategy used in polymer chemistry and for creating biomaterials. acs.orgnih.gov For instance, polymer nanoparticles with surface benzaldehyde groups can be functionalized by forming oxime bonds, allowing for the attachment of biomolecules. researchgate.net

A direct catalytic application involves the use of this compound as a monomer. In a novel approach, crystalline two-dimensional triazine-based polymers have been synthesized directly from this compound through a one-step polymerization reaction. chinesechemsoc.org This process uses aluminum chloride (AlCl3) as a catalyst under solvent-free conditions. The proposed mechanism involves two steps: the AlCl3-catalyzed dehydration of the aldoxime to form a nitrile group, followed by the cyclotrimerization of the nitrile to create the triazine structure. chinesechemsoc.org Additionally, copolymer resins have been synthesized by condensing 4-hydroxybenzaldehyde (B117250) oxime with formaldehyde (B43269) and other co-monomers in the presence of an acid catalyst. eajournals.orgresearchgate.net

Catalysis of Oxime Formation and Related Bioconjugation Strategies

While this compound can be part of a catalyst, the catalysis of its own formation is a critical area of research, especially for bioconjugation. acs.orgnih.gov The reaction of an aldehyde, like benzaldehyde, with a hydroxylamine (B1172632) to form an oxime is often slow at neutral pH. researchgate.netsioc-journal.cn This limitation has driven the development of catalysts to accelerate the reaction under mild, biocompatible conditions. sioc-journal.cn Aniline (B41778) emerged as a classic nucleophilic catalyst for this transformation, significantly increasing reaction rates. sioc-journal.cnnih.gov

Mechanism and Kinetic Enhancements in Imine Formation

The formation of an oxime from an aldehyde and a hydroxylamine proceeds through a two-step mechanism. nih.gov The first step is the nucleophilic attack of the hydroxylamine on the carbonyl carbon to form a tetrahedral carbinolamine intermediate. chemtube3d.com The second, and typically rate-limiting, step is the acid-catalyzed dehydration of this intermediate to yield the final oxime product. nih.govresearchgate.net

Nucleophilic catalysts like aniline accelerate the reaction by forming a more reactive intermediate Schiff base (an imine) with the aldehyde, which is then more readily attacked by the hydroxylamine. researchgate.net The rate enhancements can be substantial. For example, at neutral pH, aniline has been shown to increase reaction rates by up to 40-fold. nih.gov Combining aniline with carboxylates, such as acetate (B1210297), can have a synergistic effect, leading to a 14 to 31-fold rate increase for keto substrates at physiological pH. nih.gov This is because the carboxylate can form hydrogen bonds with the rate-limiting intermediate, driving the reaction forward. nih.gov

Kinetic Enhancements in Oxime Ligation
CatalystConcentrationpHFold Rate Increase (vs. Uncatalyzed)Reference
Aniline100 mM4.5~400 nih.gov
Aniline100 mM7.0~40 nih.gov
Aniline100 mM4.5~20 acs.org
p-Phenylenediamine2 mM7.0~120 researchgate.net
4-Methyl-2-phosphonoaniline (4MPA)1 mM7.4~83 nih.gov

Development of Nucleophilic Catalysts for Oxime Formation

Building on the seminal work with aniline, research has focused on developing more efficient nucleophilic catalysts for oxime formation. acs.orgnih.gov These "second and third-generation" catalysts often provide greater rate enhancements, especially at neutral pH and low concentrations. acs.orgresearchgate.net

One highly effective catalyst is p-phenylenediamine, which, at a concentration of 2 mM at pH 7, was found to be 20-fold faster than the equivalent aniline-catalyzed reaction and 120-fold faster than the uncatalyzed reaction. researchgate.net Other classes of improved catalysts include:

Substituted Anilines: Electron-donating groups on the aniline ring, as in p-methoxyaniline, can improve catalytic activity. researchgate.net

Bifunctional Catalysts: Compounds with additional functional groups that can participate in the reaction mechanism have been developed. These include anthranilic acid derivatives, phosphonate (B1237965) catalysts like 4-methyl-2-phosphonoaniline (4MPA), and tetrazole catalysts. nih.gov More recently, bifunctional amine buffers such as 2-(aminomethyl)imidazole have been shown to act as both a buffer and a catalyst, dramatically accelerating the reaction. rsc.org

These advanced catalysts have expanded the utility of oxime ligation, making it one of the faster and more versatile bioorthogonal reactions available. acs.orgnih.gov

Comparison of Nucleophilic Catalysts for Oxime Formation
CatalystClassKey Features/AdvantagesReference
AnilineSimple Aromatic AmineThe classical, benchmark catalyst. sioc-journal.cnnih.gov
p-PhenylenediamineDiaminobenzeneHighly effective at neutral pH, even at low concentrations; superior to aniline. researchgate.net
Anthranilic Acid DerivativesBifunctional AmineImproved properties for small molecule ligations. researchgate.net
4-Methyl-2-phosphonoaniline (4MPA)Bifunctional (Phosphonate)High activity with aryl and alkyl aldehyde substrates. nih.gov
2-(Aminomethyl)imidazoleBifunctional Amine BufferActs as both buffer and catalyst; low toxicity. rsc.org

Catalytic Dehydration of Aldoximes to Nitriles

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, as nitriles are valuable precursors for various functional groups, including amines, amides, carboxylic acids, and esters. tandfonline.com The direct dehydration of aldoximes represents a clean and efficient route to these important building blocks. rhhz.net

Heteropolyacid Catalysis on Silica (B1680970) Support Systems

An expedient method for the liquid-phase dehydration of aldoximes to nitriles has been developed using silica-supported heteropolyacids (HPAs). tandfonline.comsci-hub.se These catalysts are prepared by the wet impregnation method, where a porous silica support is impregnated with a solution of the heteropolyacid. researchgate.net Among various HPAs, tungstophosphoric acid (HPW) supported on silica (HPW-SiO2) has been identified as a highly efficient catalyst for this transformation. tandfonline.comresearchgate.net

The catalytic activity of different HPAs supported on silica was screened using the dehydration of this compound to benzonitrile (B105546) as a model reaction. tandfonline.com The results demonstrated the superior performance of HPW-SiO2 compared to other supported HPAs. tandfonline.com

The influence of HPW loading on the silica support was investigated to determine the optimal catalyst composition. The yield of benzonitrile was found to increase as the loading of HPW on silica was increased from 5% to 20% by weight. tandfonline.comresearchgate.net A 20% HPW loading provided the highest yield of 85%. Further increasing the loading to 25% did not improve the yield, and a decrease in yield was observed at a 30% loading. tandfonline.com

Table 1: Effect of HPW Loading on Silica for the Dehydration of this compound

Entry HPW Loading (wt%) Benzonitrile Yield (%)
1 5 38
2 10 52
3 15 74
4 20 85
5 25 85
6 30 82

Reaction conditions: this compound (1 mmol), catalyst (0.1 g), solvent (5 mL), 373 K. tandfonline.com

Optimization of Reaction Conditions and Catalyst Reusability

To maximize the efficiency of the dehydration reaction, various reaction parameters were optimized. The choice of solvent and reaction temperature were found to significantly impact the yield of the desired nitrile.

The effect of temperature on the dehydration of this compound using 20% HPW-SiO2 was studied. The yield of benzonitrile increased with temperature up to 373 K (100 °C), after which no further improvement was observed. tandfonline.com Therefore, 373 K was identified as the optimal reaction temperature. tandfonline.com

The reusability of the HPW-SiO2 catalyst is a key advantage for practical applications. After the reaction, the solid catalyst can be recovered by simple filtration, washed, and reused in subsequent runs. Studies have shown that the HPW-SiO2 catalyst can be reused for multiple cycles without a significant loss in its catalytic activity, demonstrating its stability and the suppression of HPA leaching. researchgate.net

Table 2: Optimization of Reaction Temperature for this compound Dehydration

Entry Temperature (K) Benzonitrile Yield (%)
1 323 42
2 348 68
3 373 85
4 393 85

Reaction conditions: this compound (1 mmol), 20% HPW-SiO2 catalyst (0.1 g), solvent (5 mL). tandfonline.com

The optimized reaction conditions were then applied to a variety of aldoximes, demonstrating the general applicability of this catalytic system for the synthesis of diverse nitriles in good yields. tandfonline.com

Materials Science Applications and Functionalization of Benzaldehyde Oxime

Integration into Polymer Systems

The ability of benzaldehyde (B42025) oxime to participate in various polymerization reactions makes it a valuable component in the synthesis of novel polymer systems. Its derivatives can be incorporated into polymer backbones or used as cross-linking agents to create materials with tailored properties.

Synthesis of Oxime-Formaldehyde Polymers

Benzaldehyde oxime can be condensed with formaldehyde (B43269) to produce oxime-formaldehyde polymers. For instance, 2,4-dihydroxybenzaldehyde (B120756) oxime has been polymerized with formaldehyde in the presence of an oxalic acid catalyst. ias.ac.in The molar ratio of the reactants influences the molecular weight of the resulting polymer, with equimolar proportions generally yielding higher molecular weight polymers. ias.ac.in These polymers are typically yellow solids, soluble in solvents like dimethylformamide (DMF), acetone, and aqueous sodium hydroxide (B78521). ias.ac.in

Similarly, copolymers have been synthesized from 4-hydroxy this compound, formaldehyde, and various substituted acetophenones. eajournals.orgresearchgate.net The reaction is typically carried out under reflux conditions with an acid catalyst. eajournals.org The resulting terpolymers have shown good thermal stability. researchgate.net

An unexpected oxime-type polymer was synthesized from 3-bromobenzaldehyde (B42254) and 1,6-bis(aminooxy)hexane. asianpubs.org Instead of the expected bisoxime, a polymeric chain was formed, highlighting the complex reactivity that can occur during polymerization. asianpubs.org

Table 1: Synthesis of this compound-Formaldehyde Polymers

Monomers Catalyst Reaction Conditions Polymer Characteristics
2,4-dihydroxythis compound, Formaldehyde Oxalic acid Reflux at 85-87°C for 6 hours Yellow solid, soluble in DMF, acetone, aq. NaOH
4-hydroxybenzaldehyde (B117250) oxime, Formaldehyde, p-substituted acetophenones Hydrochloric acid Reflux at 100-120°C for 1-10 hours Thermally stable terpolymers

Applications in Biomaterials and Hydrogels

Benzaldehyde-functionalized polymers are increasingly used in the development of biomaterials, particularly self-healing and injectable hydrogels. mdpi.comnih.gov These hydrogels can be formed through the reaction of benzaldehyde-terminated polymers with molecules containing aminooxy or chitosan (B1678972) groups, creating dynamic oxime or Schiff base linkages. mdpi.comnih.gov

For example, hydrogels formed from benzaldehyde-terminated polyethylene (B3416737) glycol (PEG) and chitosan exhibit self-healing properties and can be responsive to pH changes. mdpi.com The mechanical properties of these hydrogels can be tuned by adjusting the concentration of the polymer precursors. mdpi.com

Photomediated oxime ligation is another innovative approach for creating hydrogels with precise spatiotemporal control. nih.gov In this method, a photocaged alkoxyamine is released upon UV irradiation and reacts with a benzaldehyde-functionalized polymer to form a stable oxime cross-link. nih.gov This technique allows for the encapsulation of cells within the hydrogel network and the patterning of biomolecules with high resolution. nih.gov

Hydrogels based on oxidized polysaccharides and proteins also utilize reactions with aldehyde groups to form cross-links, highlighting the versatility of this chemistry in creating biocompatible materials for tissue engineering and drug delivery. mdpi.com

Development of Chemical Sensors Based on this compound Derivatives

The reactivity of the oxime group makes it a useful functionality in the design of chemical sensors. This compound derivatives have been incorporated into chemosensors for the detection of various analytes, including nerve agents and aldehydes. acs.orgdntb.gov.ua

One sensing mechanism involves the reaction of the oxime with the target analyte, leading to a change in the sensor's optical properties, such as fluorescence. acs.org For instance, a sensor with a pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime moiety was developed to detect nerve agents. The reaction with the nerve agent leads to a Beckmann fragmentation, resulting in a distinct color change. acs.org

Another approach utilizes a salicylaldehyde (B1680747) oxime linked to a BODIPY fluorophore. acs.org The reaction with certain nerve agent simulants causes dehydration of the oxime to a nitrile, which in turn enhances the fluorescence of the BODIPY group. acs.org Polymeric sensors containing a naphthalene (B1677914) oxime group have also been developed for the detection of nerve agent stimulants. acs.org

Utilization in Non-Linear Optics (NLO) Materials

Organic molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). This compound and its derivatives have been investigated for their NLO properties due to their potential for intramolecular charge transfer. tandfonline.comresearchgate.netmdpi.com

The NLO properties of a material are related to its molecular structure and electronic properties. mdpi.com The presence of electron-donating and electron-accepting groups within the same molecule can enhance its hyperpolarizability. mdpi.com Theoretical studies on 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime have shown that these molecules possess significant NLO properties. tandfonline.com

The first hyperpolarizability of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]this compound was calculated to be significantly higher than that of urea (B33335), a standard NLO material, suggesting its potential for use in NLO applications. researchgate.net Similarly, a cocrystal of acridine (B1665455) and 2,4-dihydroxybenzaldehyde demonstrated promising NLO properties, with a calculated first hyperpolarizability of 5.63 × 10⁻³⁰ esu. mdpi.com

Table 2: Calculated First Hyperpolarizability (β) of this compound Derivatives

Compound Calculated β (esu) Reference
4-[2-(5-Ethylpyridin-2-yl)ethoxy]this compound 46.761 times that of urea researchgate.net

Functionalization for Supramolecular Chemistry (e.g., π-π stacking interactions)

The aromatic ring and the oxime group of this compound make it a suitable building block for constructing supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.neteurjchem.com

The oxime group can act as both a hydrogen bond donor and acceptor, leading to the formation of various hydrogen-bonding patterns, including dimers and chains. researchgate.net The specific arrangement is influenced by the substituents on the benzaldehyde ring. researchgate.net

Applications in Dye and Pigment Industry

Benzaldehyde and its derivatives are important intermediates in the synthesis of various organic compounds, including dyes and pigments. chemicalbull.com The chromophoric properties of certain this compound derivatives make them suitable for use in the dye and pigment industry. ontosight.ai

For example, nitroso compounds, which can exist as quinone oximes, are used in applications such as wallpaper coloration and textile printing. epa.gov Aromatic azo compounds, which can be synthesized from benzaldehyde derivatives, represent a large and diverse class of synthetic dyes. malayajournal.org The synthesis of 2-hydroxy-5-(phenyldiazenyl)this compound and its characterization for potential use as a dye has been reported. malayajournal.orgresearchgate.net

The presence of functional groups like hydroxy, iodo, and methoxy (B1213986) on the benzaldehyde ring can impart interesting optical properties to the resulting oxime, making it a candidate for use in the dye and pigment industry. ontosight.ai

Environmental Remediation Applications of Benzaldehyde Oxime

Chelation and Removal of Heavy Metals

The capacity of benzaldehyde (B42025) oxime derivatives to act as chelating agents is a cornerstone of their application in environmental remediation. ontosight.airesearchgate.net The oxime functional group, often in concert with other groups like hydroxyls, can form stable complexes with various metal ions, making them effective for extracting heavy metals from aqueous solutions. researchgate.netontosight.aiacs.org This chelation process is a promising technique for the removal of heavy metal cations because it is effective even at trace concentrations. researchgate.net

Research has demonstrated the utility of various benzaldehyde oxime derivatives in sequestering toxic heavy metals. For instance, resins functionalized with alpha-benzoin oxime have been successfully used for the separation and pre-concentration of heavy metals like lead(II), cadmium(II), cobalt(II), and chromium(III) from water samples with high recovery rates. Similarly, derivatives such as 2,4-dihydroxybenzaldehyde (B120756) oxime and 3,4-dihydroxybenzaldoxime (B1496750) are recognized for their potential in removing heavy metals due to their strong chelating abilities. researchgate.netdntb.gov.uaontosight.ai

A significant application of this compound derivatives is the selective extraction of copper(II) ions from industrial and environmental wastewater. evitachem.comanalchemres.org Copper is a widespread heavy metal contaminant, making its recovery and removal important from both economic and environmental standpoints. analchemres.org Solvent extraction using specific oxime derivatives has proven to be a powerful and selective technique for this purpose. analchemres.orgnumberanalytics.com

Derivatives such as 2-hydroxy-5-nonylbenzaldehyde (B3055293) oxime are particularly effective, acting as ionophores in membrane systems to selectively transport copper ions. evitachem.com This compound demonstrates a strong extraction ability and fast extraction kinetics for copper. semanticscholar.org Studies have synthesized and tested various lipophilic this compound derivatives, such as 3-tert-butyl-2-hydroxy-5-methyl this compound and 3-tert-butyl-2-hydroxy-5-methoxy this compound, which selectively extract copper ions from solutions containing other metals like Co(II), Ni(II), Zn(II), Cd(II), and Pb(II). analchemres.organalchemres.org These extractions proceed via a cation exchange mechanism, where the oxime releases a proton and binds to the copper ion. analchemres.organalchemres.org

The effectiveness of these compounds has been demonstrated in treating industrial effluents. For example, specific this compound derivatives have been used to selectively recover copper from the leach solutions of cobalt and nickel-cadmium filter cakes from zinc production plants. analchemres.org

Table 1: Selective Copper(II) Extraction using this compound Derivatives This table summarizes the performance of different this compound derivatives in selectively extracting copper from solutions containing multiple metal ions.

The efficacy of this compound in metal chelation is fundamentally due to the coordination chemistry of the oxime group (-C=N-OH). researchgate.net This group contains both nitrogen and oxygen atoms that can act as donor sites for coordination with metal ions. researchgate.neticm.edu.pl

Typically, the oxime ligand coordinates to a metal center in a bidentate fashion. researchgate.net This involves both the nitrogen atom of the oxime and the oxygen atom from an adjacent hydroxyl group, often located at the ortho position on the benzene (B151609) ring (e.g., in 2,4-dihydroxythis compound). researchgate.netdntb.gov.uaicm.edu.pl This bidentate coordination leads to the formation of stable, cyclic structures known as chelate rings, which significantly enhances the stability of the resulting metal complex. researchgate.net The donation of a lone pair of electrons from the nitrogen to the metal atom is a key step in forming the coordination bond. icm.edu.pl This interaction makes the oxime group a powerful tool for sequestering metal ions from the environment.

Remediation of Other Environmental Pollutants (e.g., Nitrates/Nitrites)

Beyond heavy metals, this compound plays a role in the remediation of other significant water pollutants, notably nitrates (NO₃⁻) and nitrites (NO₂⁻). Contamination of ground and surface water with these ions is a serious environmental issue. researchgate.netgoogle.com A novel method has been developed that utilizes these contaminants as a resource for a chemical synthesis, effectively remediating the water while creating a valuable product. researchgate.net

In this process, benzaldehyde reacts with water contaminated with nitrates or nitrites in the presence of nanoscale zero-valent iron (nZVI). researchgate.net The nZVI reduces the nitrate (B79036) or nitrite (B80452) to hydroxylamine (B1172632) (NH₂OH) in situ. This reactive intermediate then immediately reacts with the benzaldehyde present to form benzaldoxime (B1666162). researchgate.net Research has shown that this process can reduce over 95% of the initial nitrate or nitrite concentration, converting it into either benzaldoxime or ammonium (B1175870) (NH₄⁺) as a byproduct. researchgate.net This innovative approach presents a promising strategy for the sustainable management of nitrate- and nitrite-polluted water. researchgate.net

Table 2: this compound Synthesis via Nitrate/Nitrite Remediation This table shows the yield of benzaldoxime produced from the reaction of benzaldehyde with nitrate or nitrite in the presence of nanoscale zero-valent iron. researchgate.net

Green Synthesis Techniques for Environmental Sustainability in Production

The environmental benefits of using this compound in remediation are complemented by the development of green synthesis techniques for its production. rjpn.org Green chemistry principles aim to minimize environmental impact by reducing waste, using safer solvents, and employing energy-efficient methods. rjpn.orgjocpr.com

Several sustainable methods for synthesizing this compound and its derivatives have been reported:

Solvent-free Synthesis: One effective green approach involves the solvent-free reaction of benzaldehyde and hydroxylamine hydrochloride using a magnetically separable nano Fe₃O₄ catalyst. researchgate.netresearchgate.net This method is clean, has short reaction times, allows for catalyst recycling, and produces high yields. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption in chemical syntheses. numberanalytics.comresearchgate.net This technique has been applied to the production of oximes using catalysts like nanostructured pyrophosphate in a solvent-free process. researchgate.net

Aqueous and Benign Solvents: Replacing hazardous organic solvents with water is a key principle of green chemistry. numberanalytics.com An environmentally benign method for synthesizing aldoximes uses Hyamine® as a catalyst in an aqueous medium at room temperature. yccskarad.com Furthermore, studies have shown that using mineral water, which contains natural salts, can accelerate the reaction and increase yields for the synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions. ias.ac.in

Catalyst-free Methods: Developing catalyst-free reactions is another avenue for green synthesis, as it simplifies purification and reduces waste. numberanalytics.com Efficient synthesis of oximes has been achieved at room temperature in mineral water without the need for a catalyst. ias.ac.in

Molecular and Cellular Biological Activity Studies of Benzaldehyde Oxime in Vitro Focus

Enzyme Inhibition Studies

The capacity of benzaldehyde (B42025) oxime to inhibit or otherwise modulate the activity of various enzymes has been a subject of scientific inquiry. The following sections detail the findings from in vitro studies focused on specific enzyme classes.

Acetylcholinesterase Reactivation Mechanisms (In Vitro)

Oximes are a well-known class of compounds capable of reactivating acetylcholinesterase (AChE) that has been inhibited by organophosphorus agents. The reactivation mechanism involves a nucleophilic attack by the oxime group on the phosphorus atom of the organophosphate, which is covalently bonded to the serine residue in the active site of the AChE enzyme. This process forms a phosphylated oxime, releasing it from the enzyme and thereby restoring the enzyme's normal function.

However, the efficacy of this reactivation is highly dependent on the specific structure of the oxime. Potent AChE reactivators, such as pralidoxime (B1201516) and obidoxime, are typically pyridinium (B92312) aldoximes. nih.govresearchgate.netgajbps.com These molecules possess a quaternary nitrogen atom, which provides a positive charge that facilitates binding to the peripheral anionic site of the AChE enzyme, properly orienting the oxime group for the nucleophilic attack. Simple, non-quaternary oximes like benzaldehyde oxime lack this charged moiety and, as a result, exhibit a much lower affinity for the inhibited enzyme, rendering them significantly less efficient as reactivators in vitro. nih.gov

Inhibition of Other Enzymes (e.g., Lipoxygenase 5, Human Neutrophil Elastase, Proteinase 3) (In Vitro)

Investigations into the inhibitory effects of this compound on other specific enzymes have yielded the following findings:

Lipoxygenase 5 (5-LOX): There is a lack of specific in vitro studies demonstrating the direct inhibition of 5-Lipoxygenase by this compound. Research into 5-LOX inhibitors has largely focused on other classes of natural and synthetic compounds. nih.govnih.govresearchgate.net

Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3): Direct in vitro studies on the inhibitory activity of this compound against Human Neutrophil Elastase and Proteinase 3 are not prominently featured in the current body of scientific literature.

Affinity with Sulfonylurea Receptor and Chitin (B13524) Synthesis Inhibition (In Vitro)

Affinity with Sulfonylurea Receptor: Scientific studies detailing the in vitro binding affinity or interaction between this compound and the sulfonylurea receptor are not available in the current literature. Research on this receptor has primarily focused on sulfonylurea drugs and related compounds. nih.govnih.gov

Chitin Synthesis Inhibition: The role of this compound as a direct inhibitor of chitin synthesis has not been established in in vitro studies. The primary compounds investigated for this mechanism of action are benzoylphenylureas and other complex synthetic molecules. nih.govresearchgate.netekb.eg

In Vitro Antimicrobial Efficacy Studies

The potential of this compound to inhibit the growth of pathogenic microorganisms has been evaluated in vitro.

Antibacterial Activities Against Specific Strains

In vitro screening of this compound against a panel of bacteria has been conducted to determine its intrinsic antibacterial properties. One study synthesized a series of substituted benzaldoximes and included the unsubstituted parent compound, this compound (referred to as compound 5a in the study). The results demonstrated that this compound exhibited no antibacterial activity against the tested strains, which included one Gram-positive and three Gram-negative bacteria. chemsociety.org.ngchemsociety.org.ng This finding is consistent with research on its precursor, benzaldehyde, which has also shown a lack of relevant antibacterial activity against strains like Staphylococcus aureus and various Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values typically recorded as being greater than 1024 μg/mL. nih.govmdpi.com

The following table summarizes the reported in vitro antibacterial activity of this compound.

Bacterial StrainGram TypeResult
Bacillus subtilis (AIMST 2ME11)Gram-PositiveNo Activity Observed chemsociety.org.ngchemsociety.org.ng
Pseudomonas aeruginosa (PG1)Gram-NegativeNo Activity Observed chemsociety.org.ngchemsociety.org.ng
Pseudomonas aeruginosa (333K35)Gram-NegativeNo Activity Observed chemsociety.org.ngchemsociety.org.ng
Escherichia coliGram-NegativeNo Activity Observed chemsociety.org.ngchemsociety.org.ng

Antifungal Activities

In vitro studies have demonstrated that this compound and its derivatives possess notable antifungal properties against a range of fungal species. The mechanism of action is often linked to the disruption of cellular antioxidation systems within the fungi, which effectively inhibits their growth. researchgate.net Research into various structural analogs of benzaldehyde has revealed that specific chemical modifications can significantly enhance antifungal efficacy.

One study investigated a series of new oxime ester derivatives synthesized from substituted benzaldehydes and undecenoic acid. These compounds were evaluated in vitro against several microbial strains, including the fungus Candida albicans. The results, which measured the minimum inhibitory concentration (MIC), indicated that all the prepared oxime esters exhibited activity against the tested strains. nih.gov

Another study focused on a substituted salicylaldoxime (B1680748) ligand, 2,4-dihydroxy-5-[(E)-phenyldiazenyl]this compound, and its metal complexes. The antifungal activity of these compounds was tested against three fungal species: Kluyveromyces fragilis, Rhodotorula rubra, and Saccharomyces cerevisiae. The findings showed that both the ligand and its metal complexes displayed varying degrees of antifungal activity, with specific MIC values indicating their potency. nih.gov

The antifungal efficacy of various benzaldehyde analogs has been systematically evaluated against several filamentous fungi. The data below summarizes the Minimum Inhibitory Concentration (MIC) values for select compounds against different fungal strains, highlighting the structure-activity relationships observed. researchgate.net

Table 1: In Vitro Antifungal Activity of Benzaldehyde Analogs (MIC in mM)

Compound Aspergillus fumigatus (Af293) Aspergillus flavus (NRRL3357) Aspergillus terreus (ATCC20542) Penicillium expansum (ATCC24692)
Benzaldehyde > 3.0 > 3.0 > 3.0 > 3.0
2-Hydroxybenzaldehyde 2.5 2.0 2.0 2.0
3-Hydroxybenzaldehyde > 3.0 > 3.0 > 3.0 > 3.0
4-Hydroxybenzaldehyde (B117250) > 3.0 > 3.0 > 3.0 > 3.0
2,3-Dihydroxybenzaldehyde (B126233) 1.5 1.0 1.0 1.0
2-Hydroxy-5-methoxybenzaldehyde 1.5 1.5 1.5 1.5

Note: Data is derived from studies on benzaldehyde and its analogs to illustrate structure-activity relationships relevant to this compound.

Antiviral Properties (In Vitro)

The in vitro antiviral potential of compounds structurally related to this compound has been explored against several viruses. Studies focusing on hydroxy-substituted benzaldehydes have shown that these molecules can suppress the replication of Herpes Simplex Virus Type 1 (HSV-1). For instance, compounds such as salicylaldehyde (B1680747) and 2,3-dihydroxybenzaldehyde demonstrated the ability to inhibit HSV-1 replication in cell cultures. researchgate.net The mechanism is thought to involve the interaction of the hydroxyl groups with viral components, potentially interfering with the virus's ability to replicate. researchgate.net

While direct studies on this compound are limited in this specific area, research on related benzimidazole (B57391) ribonucleosides, which share structural motifs, has shown selective activity. For example, certain benzimidazole derivatives are potent inhibitors of human cytomegalovirus (CMV) and Epstein-Barr virus (EBV) replication, though they were found to be inactive against HSV-1, HSV-2, and other herpesviruses in the same study. nih.gov This highlights the specificity of antiviral action even among structurally similar compounds.

The antiviral activity is typically quantified by the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The table below presents data for related benzaldehyde compounds against HSV-1.

Table 2: In Vitro Antiviral Activity of Benzaldehyde Derivatives against HSV-1

Compound 50% Effective Concentration (EC₅₀) in µM
Salicylaldehyde 2.2 x 10¹
2,3-Dihydroxybenzaldehyde 1.2 x 10¹

Note: Data is for benzaldehyde derivatives, providing insight into the potential antiviral activity of the core chemical structure. researchgate.net

Antioxidant Properties and Radical Scavenging Assays (In Vitro)

This compound and its derivatives have been investigated for their antioxidant capabilities through various in vitro assays. A key mechanism of antioxidant action is the scavenging of free radicals, which are unstable molecules that can cause cellular damage. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity. nih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm, which corresponds to a color change from violet to yellow. nih.govnih.gov

The efficiency of a compound as a radical scavenger is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govresearchgate.net A lower IC₅₀ value indicates a higher antioxidant potential. Studies on nature-inspired O-benzyl oxime derivatives have demonstrated significant antioxidant efficacy. researchgate.net For example, derivatives featuring polyhydroxy substitutions on the benzaldehyde fragment have shown potent radical scavenging activity, indicating that the number and position of hydroxyl groups are crucial for this biological effect. researchgate.net

Table 3: DPPH Radical Scavenging Activity of this compound Derivatives

Compound IC₅₀ (µM)
(E)-3,4-Dihydroxybenzaldehyde O-benzyl oxime 25.3 ± 1.1
(E)-2,3,4-Trihydroxybenzaldehyde O-benzyl oxime 19.4 ± 0.9
(E)-2,3,4-Trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime 14.5 ± 0.7

Note: Data from a study on O-benzyl oxime derivatives illustrating the antioxidant capacity. researchgate.net

Lipid Peroxidation Inhibition Mechanisms

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell membrane damage. This process is a key indicator of oxidative stress. semanticscholar.org The ability of a compound to inhibit lipid peroxidation is a crucial aspect of its antioxidant properties. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used in vitro method to quantify lipid peroxidation. researchgate.netnih.gov

The TBARS assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. nih.gov In the assay, MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored MDA-TBA₂ adduct. semanticscholar.orgresearchgate.net The concentration of this adduct, which has a maximum absorbance around 532 nm, is directly proportional to the level of lipid peroxidation in the sample. semanticscholar.org

This compound derivatives have been shown to inhibit lipid peroxidation in vitro. For instance, in studies using rat brain homogenate, certain O-benzyl oxime derivatives demonstrated the ability to block hydroxyl radical-dependent lipid peroxidation induced by an Fe(III)/ascorbic acid system. researchgate.net This inhibitory action is attributed to their ability to scavenge the free radicals that initiate and propagate the lipid peroxidation chain reaction. The effectiveness of these compounds is often quantified as the percentage of inhibition of TBARS formation.

Table 4: Lipid Peroxidation Inhibition by this compound Derivatives (TBARS Assay)

Compound Concentration (µM) % Inhibition
(E)-3,4-Dihydroxybenzaldehyde O-benzyl oxime 10 45.1 ± 1.5
(E)-2,3,4-Trihydroxybenzaldehyde O-benzyl oxime 10 55.3 ± 1.8
(E)-2,3,4-Trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime 10 62.7 ± 2.1

Note: Data from a study on O-benzyl oxime derivatives illustrating lipid peroxidation inhibitory capacity. researchgate.net

In Vitro Studies on Inflammatory Pathway Modulation

This compound and related structures have been evaluated for their ability to modulate inflammatory pathways in vitro. Chronic inflammation is associated with the overproduction of inflammatory mediators such as nitric oxide (NO) and prostaglandins. Key enzymes involved in this process are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In vitro studies using cell models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have shown that certain benzaldehyde derivatives can significantly inhibit the production of NO and prostaglandin (B15479496) E₂ (PGE₂). This inhibition is achieved by suppressing the protein expression of iNOS and COX-2. frontiersin.org

The anti-inflammatory effects of these compounds are often mediated through the regulation of critical signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS and COX-2. Studies have demonstrated that benzaldehyde derivatives can inhibit this process by preventing the phosphorylation of IκB, thereby blocking NF-κB activation. frontiersin.org Additionally, modulation of the mitogen-activated protein kinase (MAPK) signaling pathways has also been identified as a mechanism for the anti-inflammatory action of these compounds. frontiersin.org

Structure-Activity Relationship (SAR) Investigations for Molecular Interactions (In Vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activity. In vitro investigations have provided valuable insights into the molecular features required for various therapeutic effects.

For instance, in the context of tyrosinase inhibition, while this compound itself is a weak inhibitor, the introduction of hydroxy or methoxy (B1213986) groups at the para and meta positions of the benzene (B151609) ring significantly enhances inhibitory activity. Conversely, acetophenone (B1666503) oximes and trisubstituted benzaldoximes showed a lack of activity, indicating that the core benzaldoxime (B1666162) structure is important and that specific substitution patterns are required for potent inhibition.

Computational studies have complemented experimental findings. Research on the photoinduced electron-transfer reactions of a series of benzaldehyde oximes revealed that the reaction mechanism is dependent on the oxidation potential of the oxime, which is influenced by the substituents on the benzene ring. Oximes with lower oxidation potentials tend to react via an electron transfer-proton transfer sequence, whereas those with higher oxidation potentials are more likely to react through a hydrogen atom transfer pathway. This highlights how electronic properties governed by the molecular structure dictate the compound's reactivity and subsequent biological interactions.

Impact of Substituents on Molecular Interactions and Biological Activity

The nature and position of substituents on the this compound scaffold have a profound impact on its molecular interactions and biological profile.

Antifungal Activity: SAR studies on benzaldehyde analogs have shown that an ortho-hydroxyl group on the aromatic ring tends to increase antifungal activity. researchgate.net In contrast, the presence of a methyl group generally leads to a reduction in antifungal potency. researchgate.net This suggests that hydrogen-bonding capabilities and electronic effects imparted by the hydroxyl group are favorable for interaction with fungal cellular targets.

Tyrosinase Inhibition: The inhibitory effect of benzaldoximes on tyrosinase is highly dependent on the substitution pattern. A study of various hydroxy- and methoxy-substituted benzaldoximes found that derivatives with one or two of these groups in the meta and para positions were effective inhibitors. The most potent compound identified in this study was 3,4-dihydroxybenzaldehyde-O-ethyloxime, with an IC₅₀ value of 0.3 µM, which is comparable to well-known potent tyrosinase inhibitors. This indicates that vicinal hydroxyl groups on the benzene ring significantly enhance the inhibitory activity.

Antioxidant and Aldose Reductase Inhibitory Activity: For O-benzyl oxime derivatives, a polyhydroxy substitution pattern on the benzaldehyde portion of the molecule was found to be critical for both aldose reductase inhibitory activity and antioxidant capacity. researchgate.net Specifically, a 3,5-dihydroxy substitution was detrimental to activity, while 2,4-, 2,5-, and 3,4-dihydroxy functionalization conferred inhibitory efficacy. The most effective dual-acting compounds were found to be (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime. researchgate.net This demonstrates that a specific arrangement of multiple hydroxyl groups is key for optimal dual activity.

Table 5: Chemical Compounds Mentioned

Compound Name
2,3-Dihydroxybenzaldehyde
2,4-dihydroxy-5-[(E)-phenyldiazenyl]this compound
2-Hydroxy-5-methoxybenzaldehyde
2-Hydroxybenzaldehyde
3,4-dihydroxybenzaldehyde-O-ethyloxime
3-Hydroxybenzaldehyde
4-Hydroxybenzaldehyde
Ascorbic Acid
Benzaldehyde
This compound
Candida albicans
COX-2 (Cyclooxygenase-2)
DPPH (1,1-diphenyl-2-picrylhydrazyl)
(E)-2,3,4-Trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime
(E)-2,3,4-Trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime
(E)-2,3,4-Trihydroxybenzaldehyde O-benzyl oxime
(E)-3,4-Dihydroxybenzaldehyde O-benzyl oxime
Epstein-Barr virus (EBV)
Fe(III)/ascorbic acid
Gossypol
Herpes Simplex Virus Type 1 (HSV-1)
Herpes Simplex Virus Type 2 (HSV-2)
Human cytomegalovirus (CMV)
IκB (Inhibitor of kappa B)
iNOS (inducible nitric oxide synthase)
Kluyveromyces fragilis
Lipopolysaccharide (LPS)
Malondialdehyde (MDA)
MAPK (Mitogen-activated protein kinase)
NF-κB (Nuclear factor-kappa B)
Nitric Oxide (NO)
o-Vanillin
Prostaglandin E₂ (PGE₂)
Rhodotorula rubra
Saccharomyces cerevisiae
Salicylaldehyde
Thiobarbituric Acid (TBA)
Trolox

Role of Oxime and Oxime Ether Moieties in Activity Enhancement

Research into various this compound derivatives has demonstrated that the modification of the oxime group can lead to substantial improvements in bioactivity. For instance, a series of novel undecenoic acid-based substituted this compound esters were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net The results indicated that the nature and position of substituents on the benzaldehyde ring, coupled with the oxime ester functionality, played a critical role in their efficacy against various bacterial and fungal strains. researchgate.net

The versatility of the oxime and oxime ether groups is further highlighted in their application in designing anticancer agents. nih.govresearchgate.net These functional groups can improve the pharmacodynamic and pharmacokinetic properties of the parent molecules and, in some cases, are directly involved in the mechanism of action. mdpi.com For example, their ability to serve as a junction point in molecular conjugates or as ligands in metal complexes expands their therapeutic potential. mdpi.com Studies have shown that derivatives of acetophenone and this compound ethers exhibit notable activity against pathogens like Rhizoctonia solani. nih.gov Specifically, the O-4-bromobenzyl ether of 2,3-difluorobenzaldehyde (B42452) oxime was identified as a highly active compound. nih.gov This underscores the principle that the ether component of the moiety can be systematically modified to optimize biological efficacy.

Table 1: In Vitro Antimicrobial Activity of this compound Esters

This table summarizes the minimum inhibitory concentration (MIC) for selected this compound ester derivatives against various microbial strains, illustrating the impact of substitutions on the benzaldehyde ring.

CompoundSubstituent on Benzaldehyde RingMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicans
3a4-Chloro125250125
3b2,4-Dichloro62.512562.5
3c4-Fluoro250500250
3d4-Nitro62.512562.5
3e3-Nitro125250125
Data derived from studies on undecenoic acid-based substituted this compound ester derivatives. researchgate.net

Molecular Docking and Dynamics Simulations (In Vitro Context)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a this compound derivative, and a biological macromolecule at the atomic level. science.gov These in silico methods provide crucial insights into the binding modes and affinities of potential drug candidates, thereby guiding rational drug design and helping to elucidate structure-activity relationships (SARs) observed in experimental in vitro assays. mdpi.comnih.gov

Molecular docking studies have been instrumental in understanding how this compound derivatives bind to the active sites of specific protein targets. mdpi.com For example, to rationalize the aldose reductase 2 (ALR2) inhibitory activity of certain (E)-benzaldehyde O-benzyl oximes, docking simulations were performed. mdpi.com These studies revealed that the compounds fit into the enzyme's active site, forming key interactions with amino acid residues that are critical for inhibition.

In another study, the binding modes of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3) were investigated. mdpi.com The computational analysis showed that the benzaldehyde core of the inhibitor engaged in crucial face-to-face pi-pi stacking with a tyrosine residue (Y297) in the active site. Furthermore, the methoxy group of the compound formed a hydrogen bond with a cysteine residue (C302), an interaction that likely contributes to its binding affinity. mdpi.com The p-chlorophenyl moiety of the same compound established hydrophobic contacts with multiple residues, including M175, W178, and F466, further stabilizing the ligand-protein complex. mdpi.com This detailed analysis of binding interactions allows researchers to understand why certain derivatives exhibit higher potency and selectivity.

Table 2: Molecular Docking Interaction Data for Benzaldehyde Derivatives

This table outlines the key binding interactions and target proteins for selected benzaldehyde derivatives as identified through molecular docking simulations.

Compound ClassTarget ProteinKey Interacting ResiduesTypes of InteractionsReference
Benzyloxybenzaldehyde DerivativesALDH1A3Y297, C302, M175, W178, F466Pi-pi stacking, Hydrogen bonds, Hydrophobic contacts mdpi.com
(E)-Benzaldehyde O-benzyl OximesAldose Reductase (ALR2)Active site pocket residuesInhibitory binding interactions mdpi.com
Benzimidazole-Benzaldehyde DerivativesAcetylcholinesterase (AChE)Tyr 334Pi-stacking mdpi.com

Computational modeling extends beyond simple docking to simulate the dynamic behavior of ligand-protein complexes over time, offering a more realistic representation of biological interactions. nih.gov These models are essential for integrating complex biological data and predicting the outcomes of molecular interactions, thereby generating testable hypotheses. nih.govnih.gov For this compound derivatives, computational modeling helps to rationalize the structure-activity relationships (SARs) identified through in vitro screening. mdpi.com

By simulating the molecular interactions, researchers can understand how subtle changes in the chemical structure of a this compound derivative—such as the addition of a substituent or alteration of the oxime ether group—affect its binding affinity and orientation within a target's active site. mdpi.com This process is integral to lead optimization in drug discovery. For example, if a docking study suggests a specific hydrogen bond is crucial for activity, new derivatives can be designed to strengthen this interaction. mdpi.com

Moreover, computational systems biology approaches can integrate data from various "omics" levels to model disease pathways and predict drug responses. nih.gov While broad in scope, the principles apply to specific compound classes like benzaldehyde oximes. By modeling the compound's interaction within a larger biological network, it becomes possible to predict potential on-target and off-target effects, contributing to a more comprehensive understanding of its biological profile. nih.gov These simulations are vital for refining potential drug candidates before they advance to more resource-intensive stages of development.

Future Research Trajectories and Interdisciplinary Opportunities in Benzaldehyde Oxime Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, sustainability, and environmental benignity. Research into the synthesis of benzaldehyde (B42025) oxime and its derivatives is increasingly focused on these principles.

Conventional synthesis often involves refluxing the corresponding aldehyde with hydroxylamine (B1172632) hydrochloride and a base in an organic solvent for several hours. A significant leap forward has been the adoption of microwave-assisted synthesis (MAS) . This technique drastically reduces reaction times from hours to mere minutes (typically 3-15 minutes) and often improves yields. google.com For instance, a microwave protocol using ethanol (B145695) as a solvent at 90°C can achieve near-quantitative conversion (90–95%) in just 5 minutes, a substantial improvement over the 4 hours required for conventional reflux methods which yield 85-90%. google.com This method is not only faster but also more energy-efficient due to localized heating.

Another green approach gaining traction is the use of alternative and environmentally friendly solvent systems. Catalyst-free synthesis of aryl oximes has been successfully demonstrated using mineral water as the solvent at room temperature. ias.ac.in This method is economical, practical, and circumvents the need for hazardous organic solvents. For example, using mineral water, 4-nitrobenzaldehyde (B150856) was converted to its oxime with 99% yield in just 10 minutes. ias.ac.in

Solvent-free, or "grindstone chemistry," represents another frontier. innovareacademics.in In this method, solid reactants are ground together, often with a catalyst, eliminating the need for any solvent. Magnetically separable nano-catalysts, such as nano Fe3O4 , have been used to efficiently catalyze the solvent-free conversion of benzaldehyde to benzaldehyde oxime at 70-80°C, with the catalyst being reusable for up to eight cycles without significant loss of activity. researchgate.net

Table 1: Comparison of Synthetic Methods for this compound Derivatives
ParameterConventional RefluxMicrowave-Assisted Synthesis (MAS)Mineral Water (Catalyst-Free)Solvent-Free (nano Fe3O4 catalyst)
Reaction Time~4 hours 3-15 minutes google.com~10 minutes ias.ac.in~20 minutes researchgate.net
Typical Yield85-90% 90-95% Up to 99% ias.ac.inHigh to excellent researchgate.net
SolventEthanol/Methanol (B129727) Ethanol/Methanol google.comMineral Water ias.ac.inNone researchgate.net
Environmental ImpactHigher solvent consumption Reduced waste and energy use google.commdpi.comEnvironmentally friendly ias.ac.inMinimal waste, reusable catalyst researchgate.net

Exploration of Advanced Catalytic Systems for Diverse Transformations

Catalysis is central to unlocking the full synthetic potential of this compound. Future research will focus on developing more sophisticated and selective catalytic systems for a variety of transformations.

Metal-catalyzed reactions are a major area of development. Nickel salts, for example, are known to catalyze the Beckmann rearrangement of this compound to benzamide. wikipedia.org More advanced systems involving copper and rhodium have been employed for complex C-H functionalization reactions of oxime derivatives, enabling the synthesis of highly substituted pyridines and isoquinolines. rsc.org These transformations often proceed through novel intermediates, such as Cu(III) or Rh(V) species, opening pathways to previously inaccessible molecular architectures. rsc.org

Nanocatalysts offer advantages such as high surface area-to-volume ratios and enhanced reactivity. tsijournals.com As mentioned, nano Fe3O4 has proven effective for oxime synthesis and can also be used for the reverse reaction—the deprotection of oximes back to their corresponding carbonyl compounds under solvent-free conditions. researchgate.nettsijournals.com

Photocatalysis represents another promising direction. The photosensitized reactions of benzaldehyde oximes have been studied, revealing pathways to either the corresponding aldehyde or nitrile depending on the reaction conditions and substituents on the aromatic ring. researchgate.netacs.org These reactions, which can be initiated by a sensitizer (B1316253) like chloranil (B122849), proceed through radical intermediates and demonstrate how light can be used as a "reagent" to drive specific chemical transformations. researchgate.netnih.gov

Integration into Smart Materials and Nanotechnology Applications

The unique chemical properties of the oxime functional group make it an ideal component for the design of smart materials and for applications in nanotechnology. Smart materials can respond to external stimuli like pH, light, or temperature, and this compound derivatives are being explored as building blocks for such systems. frontiersin.org

A key application is in the formation of hydrogels . The reaction between an aldehyde and a hydroxylamine to form an oxime bond is a type of "click chemistry" that can be used to cross-link polymers into a hydrogel network. researchgate.net For example, hydrogels formed through the Schiff's base reaction between benzaldehyde-terminated polymers and amino-functionalized polymers have demonstrated reversible self-healing properties. researchgate.net These materials are being investigated for biomedical applications such as wound healing and as matrices for tissue engineering. researchgate.netresearchgate.net

Furthermore, the self-assembly of peptide-based molecules functionalized with this compound can lead to the formation of nanofibers . researchgate.net These self-sorted networks can form complex, multi-component hydrogels, providing a pathway to designing hierarchical and functional soft materials. researchgate.net In nanotechnology, the ability to functionalize nanoparticles with this compound derivatives opens up possibilities for creating hybrid materials with tunable properties, potentially for use in targeted drug delivery or advanced sensor development. frontiersin.orgacs.org

Deeper Mechanistic Elucidation of Chemical and Biological Transformations

A fundamental understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing new processes. Future research will continue to probe the intricate details of this compound's transformations.

Advanced techniques like laser flash photolysis have been used to study the mechanisms of photosensitized reactions . acs.orgacs.org These studies have shown that the reaction can proceed via two distinct pathways depending on the oxidation potential of the oxime derivative. researchgate.netacs.org For oximes with low oxidation potentials, the reaction proceeds via an electron transfer-proton transfer (ET-PT) sequence to form an iminoxyl radical, which leads to the aldehyde product. acs.org For those with higher oxidation potentials, a hydrogen atom transfer (HAT) mechanism is more likely. researchgate.netacs.org The formation of nitrile products, on the other hand, is proposed to occur via an intermediate iminoyl radical. nih.govacs.org

Computational methods are also vital in this area. Density Functional Theory (DFT) calculations have been used to determine charge densities on intermediates, helping to rule out or support proposed mechanistic pathways for reactions such as the formation of benzonitrile (B105546) from this compound ethers. nih.gov Understanding the mechanism of the Beckmann rearrangement, catalyzed by various agents, also remains an area of active investigation. wikipedia.org A deeper comprehension of these fundamental processes will enable more precise control over the synthesis of specific products from this compound precursors.

Computational Design of Functional this compound Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of functional molecules. In silico methods are being increasingly applied to the study of this compound derivatives, guiding synthetic efforts and predicting molecular behavior.

Density Functional Theory (DFT) is widely used to investigate the conformational, spectroscopic, and electronic properties of these molecules. tandfonline.com Such calculations can predict the most stable geometries, vibrational frequencies, and HOMO-LUMO energy gaps, which are crucial for understanding reactivity and optical properties. tandfonline.com

Molecular docking and molecular dynamics (MD) simulations are particularly important for designing derivatives with specific biological activities. rsc.org These techniques are used to predict how a this compound derivative will bind to a biological target, such as an enzyme. For example, comprehensive computational studies have been conducted to investigate the ability of novel salicylaldoxime (B1680748) derivatives to reactivate acetylcholinesterase that has been inhibited by organophosphates. rsc.org These studies calculate binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the enzyme's active site, providing a rational basis for designing more potent reactivators. rsc.org This computational-first approach saves significant time and resources in the drug discovery process.

Synergistic Approaches in Environmental Science for Enhanced Remediation

The functional groups within this compound and its derivatives present opportunities for applications in environmental remediation, particularly when combined with other technologies.

The oxime group, along with other functionalities that can be added to the benzene (B151609) ring, can act as a chelating agent for heavy metal ions . nih.gov Materials incorporating these functionalities, such as hydrogels or other porous materials, could be designed as effective adsorbents for removing toxic metals like lead, cadmium, and copper from wastewater. researchgate.netnih.gov Hydrogels, in particular, are promising for this application due to their three-dimensional network structure and high water content. researchgate.net

Future research could focus on creating synergistic systems, for example, by embedding photocatalytic nanoparticles (like TiO2) within a this compound-functionalized polymer matrix. Such a composite material could simultaneously adsorb pollutants and degrade them under light irradiation. The development of materials based on metal-organic frameworks (MOFs) that incorporate oxime-functionalized linkers is another promising avenue for the selective capture and removal of environmental contaminants. mdpi.comfrontiersin.org

Expanding the Scope of Molecular and Cellular Activity Investigations (In Vitro)

The structural versatility of this compound derivatives makes them attractive scaffolds for the development of new therapeutic agents. Expanding in vitro investigations is key to identifying and optimizing new biological activities.

Derivatives have already shown a wide range of potential applications. For example, certain O-benzyl oxime derivatives have been identified as dual-acting agents that both inhibit the enzyme aldose reductase (implicated in diabetic complications) and possess antioxidant properties. mdpi.comnih.gov Other pyridazinyl oxime ethers have demonstrated potent antipicornavirus activity , inhibiting a wide range of human rhinoviruses and enteroviruses at nanomolar concentrations in cell culture assays. asm.org

Future work will involve screening larger libraries of this compound derivatives against a wider array of biological targets. High-throughput screening methods can be used to test for anticancer activity against various cancer cell lines, with studies already showing low micromolar IC50 values for some derivatives against lines like A549 (lung), CH1 (ovarian), and SW480 (colon). nih.gov These in vitro studies are essential for establishing structure-activity relationships (SAR), which can then be used, often in conjunction with computational modeling, to guide the synthesis of next-generation compounds with improved potency and selectivity.

Table 2: Selected In Vitro Biological Activities of this compound Derivatives
Derivative ClassBiological Target/ActivityCell Line / AssayObserved Potency (IC50)Reference
Pyridazinyl Oxime Ethers (BTA39)Antipicornavirus (Capsid-binding)HRV-2 in KB cells1.0 nM asm.org
Pyridazinyl Oxime Ethers (BTA188)Antipicornavirus (Capsid-binding)Poliovirus (Chat strain)82 nM asm.org
Indeno[1,2-b]quinoxaline OximesAntiproliferativeMDA-MB-231 (Breast Cancer)0.45 - 0.90 µM nih.gov
Indeno[1,2-b]quinoxaline OximesAntiproliferativePC-3 (Prostate Cancer)0.68 - 0.91 µM nih.gov
(E)-2,3,4-trihydroxybenzaldehyde O-benzyl oximesAldose Reductase (ALR2) InhibitionEnzyme AssayHighly effective inhibition nih.gov

Q & A

Q. How can Benzaldehyde oxime be synthesized, and what analytical methods confirm its purity?

this compound is synthesized via condensation of benzaldehyde with hydroxylamine hydrochloride under mildly acidic conditions (e.g., sodium acetate buffer). The reaction is monitored by thin-layer chromatography (TLC) to track the formation of the oxime. Purification is achieved via recrystallization using ethanol-water mixtures. Confirmation of purity involves melting point analysis, FTIR (to identify the C=N-O stretch near 1630 cm⁻¹), and ¹H NMR (δ ~8.3 ppm for the oxime proton) .

Q. What spectroscopic techniques are used to characterize this compound’s structural isomers (E/Z)?

  • ¹H NMR : The E-isomer exhibits a deshielded oxime proton (δ ~8.5 ppm) compared to the Z-isomer (δ ~7.8 ppm) due to differing hydrogen-bonding interactions.
  • UV/Vis Spectroscopy : E-isomers typically show a stronger absorption band near 250 nm attributed to the conjugated C=N group.
  • X-ray Crystallography : Resolves geometric isomerism unambiguously by analyzing bond angles and spatial arrangements .

Q. How do reaction conditions influence the E/Z isomer ratio during synthesis?

The isomer ratio depends on solvent polarity, temperature, and catalyst presence. Polar aprotic solvents (e.g., DMF) favor the E-isomer due to stabilisation of the transition state, while lower temperatures (0–5°C) kinetically trap the Z-isomer. Acidic conditions may shift equilibrium via protonation of the oxime nitrogen .

Advanced Research Questions

Q. What mechanistic insights explain the fractional-order kinetics observed in RuCl₃-catalyzed oxidation of this compound derivatives?

Studies on aryloximes (e.g., p-nitrothis compound) reveal a two-step mechanism under RuCl₃ catalysis:

  • Step 1 : Substrate binds to Ru(III), forming a transient complex (rate-determining step).
  • Step 2 : Electron transfer generates the aldehyde product and reduced Ru species. The fractional order (0.66–0.80) in [aryloxime] suggests a pre-equilibrium involving partial dissociation of the catalyst-substrate complex. Negative fractional dependence on [HClO₄] (-0.43 to -0.53) indicates acid-mediated deprotonation steps .

Q. How can chromatographic methods resolve E/Z isomers of substituted Benzaldehyde oximes for structure-activity studies?

  • HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase. Retention times differ due to steric and electronic effects of substituents (e.g., methoxy or nitro groups).
  • GC-MS : Derivatization with BSTFA enhances volatility; separation efficiency depends on column polarity (e.g., DB-5MS) .

Q. What role does this compound play in Beckmann rearrangements, and how are side reactions minimized?

this compound derivatives undergo Beckmann rearrangement to form amides under acidic conditions (e.g., H₂SO₄). Side reactions (e.g., hydrolysis) are suppressed by:

  • Using anhydrous solvents (e.g., dry THF).
  • Controlling temperature (<50°C) to prevent oxime decomposition.
  • Adding catalytic Lewis acids (e.g., ZnCl₂) to stabilize intermediates .

Methodological Considerations

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

Variations in melting points (e.g., 622-31-1 vs. 932-90-1) often arise from isomer contamination or polymorphic forms. Mitigation strategies include:

  • Repetitive recrystallization from distinct solvents (e.g., ethanol vs. acetone).
  • Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
  • Cross-referencing CAS registry entries with spectral databases (e.g., NIST Chemistry WebBook) .

Q. What safety protocols are critical when working with this compound in catalytic studies?

  • PPE : Nitrile gloves, chemical goggles, and lab coats (per OSHA 29 CFR 1910.133).
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with dilute sodium bicarbonate and adsorb with vermiculite .

Data Contradictions and Resolution

  • CAS Number Conflicts : this compound (E-isomer: 622-31-1; generic entry: 932-90-1) may refer to different isomeric mixtures. Always verify isomer ratios via ¹H NMR integration .
  • Kinetic Data Variability : Differences in rate constants across studies (e.g., RuCl₃ vs. other catalysts) highlight the need to standardize solvent systems and ionic strength .

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